Potassium (4-Methoxyphenyl)trifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro-(4-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYMCUFKZHRYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635602 | |
| Record name | Potassium trifluoro(4-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192863-36-8 | |
| Record name | Potassium trifluoro(4-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-methoxyphenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Potassium (4-Methoxyphenyl)trifluoroborate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium (4-methoxyphenyl)trifluoroborate has emerged as a versatile and highly valuable reagent in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. Its remarkable stability, ease of handling, and predictable reactivity in cross-coupling reactions make it an attractive alternative to traditional organoboron compounds. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and insights into its role in the synthesis of bioactive molecules.
Core Properties
This compound is a white, crystalline solid that is notably stable in air and moisture, facilitating its storage and handling without the need for stringent inert atmosphere techniques.[1][2] This stability represents a significant advantage over many boronic acids, which can be prone to dehydration and protodeboronation.
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 192863-36-8 | [1] |
| Molecular Formula | C₇H₇BF₃KO | [3] |
| Molecular Weight | 214.03 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | >300 °C | [2] |
| Solubility | Soluble in water. Soluble in polar organic solvents like methanol, acetone, and acetonitrile. | [5] |
| Density | Data not available |
Chemical & Spectral Properties
The chemical and spectral data are crucial for the identification and characterization of this compound.
| Property | Data | Reference(s) |
| InChI | 1S/C7H7BF3O.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | [1] |
| SMILES | [K+].COc1ccc(cc1)--INVALID-LINK--(F)F | [1] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.3 (d, 2H), 6.7 (d, 2H), 3.7 (s, 3H) | Estimated from[6][7][8] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 157.2, 131.6, 113.4, 55.0 | Estimated from[6][7][8][9] |
| ¹⁹F NMR (DMSO-d₆) | δ (ppm): ~ -141 | [10] |
| ¹¹B NMR (DMSO-d₆) | δ (ppm): ~ 3.0 | [10] |
| FT-IR (KBr) | Key peaks expected around 3400 cm⁻¹ (O-H, if hydrated), 2950-2850 cm⁻¹ (C-H), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O), 1100-1000 cm⁻¹ (B-F) | [10][11] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions are provided below.
Synthesis of this compound
This protocol describes the synthesis from the corresponding boronic acid.
Materials:
-
4-Methoxyphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
In a flask, dissolve 4-methoxyphenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Slowly add the KHF₂ solution to the stirred solution of the boronic acid.
-
A white precipitate of this compound will form.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by diethyl ether.
-
Dry the product under vacuum to obtain pure this compound.
A general workflow for the synthesis of aryltrifluoroborates is depicted below.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (e.g., SPhos, RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent mixture (e.g., 10:1 Toluene/Water).
-
In a separate vial, premix the palladium catalyst and the phosphine ligand, then add this to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is illustrated below.
Applications in Drug Development
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, and potassium organotrifluoroborates are increasingly favored reagents for this transformation due to their stability and ease of use.[12][13] The 4-methoxyphenyl moiety is a common structural motif in a variety of biologically active compounds.
Synthesis of Combretastatin A-4 Analogues
Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, a key process in cell division, making it a target for cancer therapy.[14][15][16] The synthesis of analogues of Combretastatin A-4 often involves a Suzuki-Miyaura coupling to form the stilbene core.[17][18][19][20] this compound can serve as the coupling partner to introduce the B-ring of the combretastatin scaffold.
The signaling pathway for tubulin polymerization inhibitors is outlined below.
Synthesis of Neurokinin-1 (NK₁) Receptor Antagonists
The neurokinin-1 (NK₁) receptor is a G-protein coupled receptor that is implicated in various physiological processes, and its antagonists are being investigated for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.[21][22][23] The synthesis of NK₁ receptor antagonists, such as L-733,060, often involves the formation of biaryl structures where a methoxyphenyl group is a key component.[24] this compound is an ideal reagent for the introduction of this moiety via Suzuki-Miyaura coupling.
A simplified representation of the neurokinin-1 receptor signaling pathway is shown below.
Conclusion
This compound is a robust and convenient reagent for the introduction of the 4-methoxyphenyl group in organic synthesis. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and process development scientists. The detailed protocols and an understanding of its application in the synthesis of bioactive molecules provided in this guide are intended to facilitate its successful application in the laboratory for the advancement of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. (4-甲氧基苯基)三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POTASSIUM 4-METHYLPHENYLTRIFLUOROBORATE CAS#: 216434-82-1 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. scienceopen.com [scienceopen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. mdpi.com [mdpi.com]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. Synthesis and biological evaluation of vinylogous combretastatin A-4 derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [edgccjournal.org]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to Potassium (4-methoxyphenyl)trifluoroborate (CAS Number: 192863-36-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, spectral data, synthesis, and key applications of Potassium (4-methoxyphenyl)trifluoroborate, a versatile reagent in modern organic synthesis.
Chemical Properties and Safety Information
This compound is a white, solid organoboron compound that has gained significant attention as a stable and effective precursor in cross-coupling reactions.[1] Unlike the corresponding boronic acids, potassium organotrifluoroborates are typically crystalline, free-flowing solids that exhibit enhanced stability to both air and moisture, simplifying handling and storage.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 192863-36-8 | |
| Molecular Formula | C₇H₇BF₃KO | [2] |
| Molecular Weight | 214.03 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in polar solvents like methanol, acetonitrile, acetone, and DMSO. Slightly soluble in water. | [3][4] |
Safety Summary:
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Spectral Data
Detailed spectral analysis is crucial for the characterization and quality control of this compound. The following tables summarize the key spectral data.
Table 3: NMR Spectral Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| ¹H NMR | DMSO-d₆ | 7.20-7.10 (aromatic), 6.80-6.70 (aromatic), 3.70 (methoxy) | m, m, s | [3][5] | |
| ¹³C NMR | DMSO-d₆ | 157.0 (C-O), 132.0 (Ar-C), 113.0 (Ar-C), 55.0 (O-CH₃) | [3][6][7] | ||
| ¹⁹F NMR | DMSO-d₆ | -132.8 | J(¹⁹F-¹¹B) = 36.6 | [3][4] | |
| ¹¹B NMR | DMSO-d₆ | 2.20 | q | J(¹¹B-¹⁹F) = 36.6 | [3][4] |
Table 4: Mass Spectrometry Data (Predicted)
| Adduct | m/z |
| [M-K]⁻ | 175.05475 |
| [M-K+2H]⁺ | 177.07000 |
| [M+Na-K]⁺ | 198.04342 |
Note: The mass spectrometry data is predicted and sourced from PubChemLite.[8]
Infrared (IR) Spectroscopy:
An IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1600 cm⁻¹ and 1500 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and strong B-F stretching vibrations (in the region of 1000-1100 cm⁻¹).
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[9][10]
Materials:
-
4-Methoxyphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenylboronic acid in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 3 equivalents relative to the boronic acid).
-
Slowly add the KHF₂ solution to the stirred solution of 4-methoxyphenylboronic acid. A thick white precipitate will form.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and byproducts.
-
Dry the resulting white solid under vacuum to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of biaryl compounds.[11][12]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene/water, dioxane/water)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (e.g., nitrogen or argon)
General Procedure:
-
To a Schlenk tube, add this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Signaling Pathways and Experimental Workflows
This compound is not directly involved in biological signaling pathways. Its primary utility is in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone for the synthesis of many biologically active molecules and pharmaceuticals.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Potassium 4-methoxyphenyltrifluoroborate 95 192863-36-8 [sigmaaldrich.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. compoundchem.com [compoundchem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - Potassium 4-methoxyphenyltrifluoroborate (C7H7BF3O) [pubchemlite.lcsb.uni.lu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
The Advent and Advancement of Aryltrifluoroborate Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Potassium aryltrifluoroborate salts have emerged from relative obscurity to become indispensable reagents in modern organic synthesis. First described in the mid-20th century, their synthetic utility remained largely untapped until a seminal publication in 1995 detailed an efficient and scalable method for their preparation. These hypervalent boron species offer significant advantages over their boronic acid counterparts, including enhanced stability to air and moisture, which facilitates their handling, storage, and application in a wider array of reaction conditions. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for preparing aryltrifluoroborate salts. It includes detailed experimental protocols for seminal synthetic procedures, quantitative data on their stability and spectroscopic characteristics, and illustrative diagrams of their synthetic pathways and applications, particularly in the realm of medical imaging.
A Historical Perspective: From Laboratory Curiosity to Synthetic Staple
The first mention of organotrifluoroborate complexes appeared in the scientific literature in 1940. However, for over half a century, these compounds remained largely as laboratory curiosities due to the lack of reliable and high-yielding synthetic methods. The landscape of organoboron chemistry was transformed in 1995 when Vedejs and his colleagues published a groundbreaking method for the synthesis of potassium aryltrifluoroborates from readily available arylboronic acids using potassium hydrogen difluoride (KHF₂).[1] This development was pivotal, as it provided a straightforward and efficient route to these stable and highly useful synthetic intermediates. The Vedejs method, lauded for its simplicity and scalability, opened the door for the widespread adoption of aryltrifluoroborates in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2][3][4][5][6]
Key Synthetic Methodologies
The preparation of aryltrifluoroborate salts can be broadly categorized into three main approaches, each offering distinct advantages depending on the starting material and desired substitution pattern.
Synthesis from Arylboronic Acids (The Vedejs Protocol)
The most common and direct method for the synthesis of potassium aryltrifluoroborates involves the reaction of an arylboronic acid with potassium hydrogen difluoride.[1][5] This method is highly efficient and generally provides excellent yields of the desired product.
Experimental Protocol:
-
Materials: Arylboronic acid, potassium hydrogen difluoride (KHF₂), methanol, and water.
-
Procedure:
-
The arylboronic acid is dissolved in methanol.
-
A saturated aqueous solution of potassium hydrogen difluoride (typically 3-4 equivalents) is added to the methanolic solution of the boronic acid.
-
The reaction mixture is stirred at room temperature. The potassium aryltrifluoroborate salt usually precipitates from the solution.
-
The solid product is isolated by filtration, washed with cold methanol, and dried under vacuum.
-
One-Pot Synthesis from Arenes via Iridium-Catalyzed Borylation (The Hartwig Protocol)
A significant advancement in the synthesis of aryltrifluoroborates was the development of a one-pot procedure starting from arenes, pioneered by Hartwig and coworkers.[7][8][9][10] This method utilizes an iridium catalyst for the direct borylation of an aromatic C-H bond, followed by conversion of the resulting boronate ester to the trifluoroborate salt.
Experimental Protocol:
-
Materials: Arene, bis(pinacolato)diboron (B₂pin₂), [Ir(COD)OMe]₂ (catalyst), dtbpy (ligand), THF, potassium hydrogen difluoride (KHF₂), and water.
-
Procedure:
-
In a reaction vessel under an inert atmosphere, the arene, B₂pin₂, [Ir(COD)OMe]₂, and dtbpy are dissolved in THF.
-
The mixture is heated (typically to around 80 °C) until the borylation is complete.
-
The reaction is cooled, and an aqueous solution of KHF₂ is added.
-
The mixture is stirred at room temperature to effect the conversion of the boronate ester to the trifluoroborate salt.
-
The product is then isolated and purified, often by recrystallization.
-
Synthesis from Aryl Halides via Nickel-Catalyzed Borylation (The Molander Protocol)
For substrates where the starting material is an aryl halide, a nickel-catalyzed borylation provides an effective route to aryltrifluoroborates.[7][11][12][13] This method, developed by Molander and colleagues, is particularly useful for the synthesis of a diverse range of functionalized aryltrifluoroborates.
Experimental Protocol:
-
Materials: Aryl halide (bromide or chloride), tetrahydroxydiboron (B₂(OH)₄), NiCl₂(dppp) (catalyst), PPh₃ (ligand), DIPEA (base), ethanol, and potassium hydrogen difluoride (KHF₂).
-
Procedure:
-
The aryl halide, B₂(OH)₄, NiCl₂(dppp), PPh₃, and DIPEA are combined in degassed ethanol.
-
The reaction mixture is heated (typically to 80 °C) until the borylation is complete.
-
Upon completion, an aqueous solution of KHF₂ is added to the reaction mixture.
-
The resulting potassium aryltrifluoroborate salt is then isolated and purified.
-
Quantitative Data
Comparative Yields in Suzuki-Miyaura Cross-Coupling
Aryltrifluoroborate salts often exhibit superior performance in Suzuki-Miyaura cross-coupling reactions compared to their boronic acid counterparts, frequently providing higher yields.[2][5]
| Entry | Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromoacetophenone | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 2 | 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Potassium Vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Vinylboronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 85 |
Note: Yields are representative and can vary based on specific reaction conditions.
Hydrolytic Stability
A key advantage of potassium aryltrifluoroborates is their enhanced stability towards hydrolysis compared to boronic acids, particularly at neutral pH. However, their hydrolysis is promoted under basic conditions, which is a key aspect of their activation in Suzuki-Miyaura reactions.[14][15][16][17]
| Compound | pH | Conditions | Half-life |
| Potassium p-tolyltrifluoroborate | 7.4 | Phosphate Buffer | > 24 hours |
| Potassium p-tolyltrifluoroborate | 10 | THF/H₂O with Cs₂CO₃ | Minutes to hours |
Spectroscopic Data
NMR spectroscopy is a critical tool for the characterization of aryltrifluoroborate salts. The following table provides typical NMR chemical shifts for potassium phenyltrifluoroborate.
| Nucleus | Solvent | Chemical Shift (ppm) | | :--- | :--- | :--- | :--- | | ¹H | DMSO-d₆ | 7.50-7.20 (m, 5H) | | ¹³C | DMSO-d₆ | 148.5 (q, ¹JCB = 48 Hz), 132.0, 127.8, 126.5 | | ¹¹B | DMSO-d₆ | 3.5 (q, ¹JBF = 49 Hz) | | ¹⁹F | DMSO-d₆ | -138.5 (q, ¹JFB = 49 Hz) |
Visualizing Synthetic Pathways and Applications
General Synthesis Workflow
The following diagram illustrates the common synthetic pathways to potassium aryltrifluoroborate salts.
Caption: Synthetic routes to potassium aryltrifluoroborates.
Application in Positron Emission Tomography (PET) Imaging
Aryltrifluoroborates have found a valuable application as precursors for ¹⁸F-labeled PET imaging agents.[18][19][20][21][22] Their stability and the facile incorporation of the ¹⁸F isotope make them highly suitable for this purpose.
Caption: Workflow for PET agent synthesis and application.
Conclusion
The journey of aryltrifluoroborate salts from their initial discovery to their current status as a cornerstone of synthetic chemistry is a testament to the continuous innovation in the field. Their remarkable stability, coupled with efficient and versatile synthetic routes, has cemented their importance in academic and industrial research. For professionals in drug discovery and development, these reagents offer a robust platform for the construction of complex molecular architectures and the development of novel diagnostic tools. As research continues to uncover new applications and refine synthetic methodologies, the role of aryltrifluoroborate salts in advancing chemical sciences is set to expand even further.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 8. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 9. One-pot synthesis of arylboronic acids and aryl trifluoroborates by Ir-catalyzed borylation of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nickel-catalyzed borylation of halides and pseudohalides with tetrahydroxydiboron [B2(OH)4]. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH | UBC Chemistry [chem.ubc.ca]
- 16. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Arylfluoroborates and Alkylfluorosilicates as Potential PET Imaging Agents: High-Yielding Aqueous Biomolecular <sup>18<… [ouci.dntb.gov.ua]
- 19. Designing kinetically stable aryltrifluoroborates as 18F-capture agents for PET imaging | UBC Chemistry [chem.ubc.ca]
- 20. Arylfluoroborates and alkylfluorosilicates as potential PET imaging agents: high-yielding aqueous biomolecular 18F-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Toward [18F]-labeled aryltrifluoroborate radiotracers: in vivo positron emission tomography imaging of stable aryltrifluoroborate clearance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Handling of Potassium (4-Methoxyphenyl)trifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (4-methoxyphenyl)trifluoroborate is a versatile and increasingly utilized reagent in modern organic synthesis. As a member of the organotrifluoroborate family, it offers distinct advantages over traditional organoboron compounds like boronic acids, primarily due to its enhanced stability. This guide provides an in-depth overview of the stability and handling of this compound, offering critical data and protocols to ensure its effective and safe use in research and development. Organotrifluoroborates are generally crystalline solids that are stable in the presence of air and moisture, which simplifies their handling and storage.[1]
Physicochemical Properties
This compound is a white solid with a high melting point, indicating significant thermal stability.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BF₃KO | |
| Molecular Weight | 214.03 g/mol | |
| Appearance | White solid | [2] |
| Melting Point | >300 °C |
Stability Profile
The stability of this compound is a key feature, making it a preferred reagent in many applications. Its stability is influenced by thermal stress, pH, and compatibility with other chemical entities.
Thermal Stability
Hygroscopicity and Stability to Air and Moisture
A significant advantage of potassium organotrifluoroborates is their general stability towards air and moisture, allowing for extended storage without special precautions.[1] Unlike many boronic acids, which can be prone to dehydration to form boroxines or oxidative decomposition, this compound can be handled on the benchtop with minimal degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.
pH and Hydrolytic Stability
The stability of this compound in aqueous media is highly pH-dependent. The trifluoroborate anion is a protected form of the corresponding boronic acid.[3] Under neutral or acidic conditions, the trifluoroborate is relatively stable. However, under basic conditions, it undergoes hydrolysis to release the active boronic acid. This "slow release" mechanism is crucial for its application in cross-coupling reactions like the Suzuki-Miyaura coupling.
Studies have shown that aryltrifluoroborates with electron-donating groups, such as the methoxy group in this compound, tend to undergo "direct" and efficient hydrolysis in basic media.[3] This means the boronic acid can be generated relatively quickly under basic reaction conditions, which can be faster than its consumption in the catalytic cycle, potentially leading to side reactions of the boronic acid.[3]
The hydrolysis pathway can be generalized as the stepwise replacement of fluoride ions with hydroxide ions.
Caption: General hydrolysis pathway of potassium aryltrifluoroborates.
Solubility and Solvent Compatibility
The solubility of this compound has been qualitatively described.
| Solvent | Solubility | Reference |
| Acetone | Soluble | [2] |
| Acetonitrile | Slightly Soluble | [2] |
For optimal performance in reactions, it is crucial to select a solvent system in which the trifluoroborate has adequate solubility. In Suzuki-Miyaura reactions, mixtures of organic solvents (like THF, dioxane, or toluene) and water are commonly employed to dissolve both the organotrifluoroborate and the inorganic base.[3]
Chemical Compatibility
This compound is generally compatible with a wide range of functional groups, a key advantage in complex molecule synthesis. However, its compatibility with strong oxidizing and reducing agents should be considered.
-
Oxidizing Agents: Strong oxidants can potentially lead to the degradation of the organic part of the molecule or the oxidation of the boron center.
-
Reducing Agents: Compatibility with reducing agents is generally good, though specific conditions should be evaluated.
-
Strong Acids and Bases: As discussed, strong bases promote hydrolysis. Strong acids can lead to protodeboronation (cleavage of the C-B bond).
Handling and Storage
Proper handling and storage are essential to maintain the integrity and reactivity of this compound.
Personal Protective Equipment (PPE)
According to safety data sheets, this compound is classified as an irritant. Therefore, appropriate personal protective equipment should be worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or with a dust mask.
-
Skin Protection: Lab coat.
Storage Recommendations
For optimal long-term stability, the following storage conditions are recommended:
| Condition | Recommendation |
| Temperature | Cool, dry place. |
| Atmosphere | Tightly sealed container to protect from moisture. |
| Incompatibilities | Store away from strong oxidizing agents. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol for Determining Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for evaluating the thermal decomposition of the compound.
Caption: A generalized workflow for performing TGA.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (typically alumina or platinum).
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Experimental Conditions:
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Initiate the analysis and record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition. The derivative of the mass loss curve (DTG) can be used to identify the temperature of maximum decomposition rate.
Protocol for Monitoring Hydrolytic Stability by ¹¹B NMR Spectroscopy
This protocol allows for the monitoring of the hydrolysis of this compound to its corresponding boronic acid under specific pH and temperature conditions.
Caption: Workflow for NMR-based hydrolysis monitoring.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., THF or acetonitrile).
-
Prepare an aqueous buffer solution of the desired pH (e.g., a basic solution using Na₂CO₃ or K₂CO₃ to mimic Suzuki-Miyaura conditions).
-
-
Reaction Setup:
-
In a thermostated reaction vessel, combine the aqueous buffer and any organic co-solvent to replicate the desired reaction conditions.
-
Allow the mixture to equilibrate to the desired temperature (e.g., 25 °C or a higher reaction temperature).
-
-
Initiation and Monitoring:
-
At time zero, add a known volume of the this compound stock solution to the reaction vessel with stirring.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
-
Sample Analysis:
-
Prepare the aliquot for NMR analysis. This may involve dilution in a deuterated solvent.
-
Acquire a ¹¹B NMR spectrum. The signal for the aryltrifluoroborate will be distinct from that of the resulting arylboronic acid.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the starting material and the hydrolysis product.
-
Calculate the concentration of each species at each time point.
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis.
-
Protocol for Determining Solubility
This protocol describes a general method for determining the thermodynamic solubility of the compound in various organic solvents.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of different organic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO, Ethanol, Methanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant.
-
Analysis:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or LC-MS.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Conclusion
This compound is a robust and versatile reagent with favorable stability and handling characteristics compared to many traditional organoboron compounds. Its high thermal stability and relative insensitivity to air and moisture make it a convenient reagent for a wide range of applications. A thorough understanding of its pH-dependent hydrolytic stability is crucial for its effective use, particularly in cross-coupling reactions where the controlled release of the corresponding boronic acid is desired. By following the recommended handling, storage, and experimental protocols outlined in this guide, researchers can ensure the reliable and safe application of this valuable synthetic building block.
References
A Technical Guide to the Solubility of Potassium (4-Methoxyphenyl)trifluoroborate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract
Potassium (4-methoxyphenyl)trifluoroborate (CAS No. 192863-36-8) is an air- and moisture-stable organoboron reagent crucial for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. Its efficacy in synthetic protocols is highly dependent on its solubility within the chosen reaction medium. This document provides a technical overview of the solubility characteristics of this reagent. While specific quantitative solubility data is not extensively available in public literature, this guide consolidates qualitative information based on analogous compounds and outlines a general methodology for its empirical determination.
Introduction and Physicochemical Properties
This compound is a white, solid compound with a molecular formula of CH₃OC₆H₄BF₃K and a molecular weight of approximately 214.03 g/mol .[] It is characterized by a high melting point of over 300 °C, typical of a stable salt.[][2] As a class of reagents, potassium organotrifluoroborates are valued for their stability compared to their boronic acid counterparts, which can be prone to dehydration and other forms of degradation.
The solubility of this reagent is a critical parameter for its application in organic synthesis. Achieving a homogeneous solution or a well-suspended slurry is often necessary for efficient and reproducible reaction kinetics. The choice of solvent can influence reaction rates, product yields, and impurity profiles.
Solubility Profile in Organic Solvents
Direct, quantitative solubility data (e.g., g/L or mol/L) for this compound is not readily found in peer-reviewed literature or chemical databases. However, the solubility can be inferred from data on structurally similar potassium aryltrifluoroborates.
Generally, these salts exhibit solubility in polar organic solvents.[3] For instance, the parent compound, potassium phenyltrifluoroborate, is reported to be soluble in acetone and slightly soluble in acetonitrile.[4] Based on these analogues, a qualitative solubility profile for this compound can be estimated.
Table 1: Estimated Qualitative Solubility in Common Organic Solvents
| Solvent | Polarity Index | Expected Qualitative Solubility | Rationale / Notes |
| Acetone | 5.1 | Soluble | Analogue potassium phenyltrifluoroborate is soluble in acetone.[4] |
| Acetonitrile (MeCN) | 5.8 | Slightly Soluble | Analogue potassium phenyltrifluoroborate is slightly soluble in acetonitrile.[4] |
| Tetrahydrofuran (THF) | 4.0 | Slightly to Sparingly Soluble | Often used in cross-coupling reactions, but may not fully dissolve the salt. |
| Dimethylformamide (DMF) | 6.4 | Soluble | A highly polar aprotic solvent expected to dissolve ionic salts. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar aprotic solvent expected to dissolve ionic salts. |
| Methanol (MeOH) | 5.1 | Soluble | A polar protic solvent capable of dissolving many potassium salts. |
| Ethanol (EtOH) | 4.3 | Soluble to Slightly Soluble | A polar protic solvent, though generally less effective than methanol for salts. |
| Dichloromethane (DCM) | 3.1 | Sparingly Soluble / Insoluble | A non-polar solvent, not expected to dissolve ionic salts effectively. |
| Toluene | 2.4 | Insoluble | A non-polar solvent, not expected to dissolve ionic salts. |
| Diethyl Ether | 2.8 | Insoluble | A non-polar solvent, used as an anti-solvent for precipitation.[4] |
Disclaimer: The qualitative descriptions in this table are estimations based on the properties of analogous compounds and general chemical principles. Empirical verification is required for precise applications.
General Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The gravimetric method is a common and straightforward approach.
Methodology: Gravimetric Determination of Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the desired organic solvent in a sealed vial or flask. An excess is ensured when a visible amount of undissolved solid remains.
-
Equip the vial with a magnetic stir bar.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium, meaning the rates of dissolution and precipitation are equal.
-
-
Separation of Saturated Solution:
-
After equilibration, cease stirring and allow the excess solid to settle for at least 2 hours at the same constant temperature.
-
Carefully withdraw a precise volume of the clear supernatant (e.g., 5.0 mL) using a volumetric pipette. To avoid transferring any solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered aliquot to a pre-weighed, dry container (e.g., a glass vial or evaporating dish). Record the initial mass of the container (M₁).
-
Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood until the solid residue is completely dry.
-
Place the container with the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours to remove any residual solvent.
-
Cool the container to room temperature in a desiccator and weigh it. Record the final mass (M₂).
-
-
Calculation:
-
Calculate the mass of the dissolved solid: Mass_solid = M₂ - M₁.
-
Calculate the solubility in g/L: Solubility (g/L) = (Mass_solid / Volume_aliquot) * 1000.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the gravimetric determination of solubility as described in the protocol above.
Caption: Workflow for gravimetric solubility determination.
References
Crystal Structure of Potassium (4-Methoxyphenyl)trifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Potassium (4-Methoxyphenyl)trifluoroborate. The information presented herein is compiled from peer-reviewed crystallographic studies and is intended to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and related fields.
Core Crystallographic Data
The crystal structure of this compound, with the chemical formula K+·C7H7BF3O−, has been determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes as a molecular salt containing a para-substituted phenyltrifluoridoborate anion.[1][2] The boron atom in the anion adopts a distorted tetrahedral BCF3 geometry.[1][2][3]
The following table summarizes the key crystallographic data for this compound.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | K+·C7H7BF3O− |
| Formula Weight | 214.03 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 13.3569 (2) |
| b (Å) | 8.9046 (1) |
| c (Å) | 6.9113 (1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 822.08 (2) |
| Z | 4 |
| Data Collection | |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 120 |
| Refinement | |
| R-factor (all reflections) | 0.0279 |
| wR-factor (all reflections) | 0.0731 |
Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound is achieved through the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF2).[4] While the specific synthesis details for the analyzed crystal were not provided in the primary crystallographic report, a general procedure for the preparation of potassium organotrifluoroborates is well-established.[4]
General Synthetic Protocol:
-
The arylboronic acid is dissolved in a suitable solvent, typically methanol or a mixture of methanol and water.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF2) is added to the boronic acid solution.
-
The reaction mixture is stirred at room temperature, leading to the precipitation of the potassium aryltrifluoroborate salt.
-
The resulting solid is collected by filtration, washed with a cold solvent, and dried.
Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the compound.
X-ray Data Collection and Structure Refinement
The determination of the crystal structure involves the following key steps:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (120 K) and exposed to a monochromatic X-ray beam. Diffraction data are collected using a diffractometer equipped with an area detector. The data collection strategy involves a series of scans to cover a significant portion of the reciprocal space.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F2. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Structural Commentary
The crystal structure of this compound consists of K+ cations and [C7H7BF3O]− anions.[1] The asymmetric unit contains one cation and one anion.[1] In the anion, the boron atom exhibits a distorted tetrahedral coordination geometry, bonded to three fluorine atoms and one carbon atom of the phenyl ring.[1][2][3]
The potassium cation is coordinated by eight fluorine atoms from neighboring anions, forming an irregular KF8 coordination polyhedron.[1][2] These polyhedra share faces and edges, creating infinite layers in the (010) plane.[1][2] In this specific structure, the adjacent layers are stacked in an AAA… fashion.[1][2]
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow from synthesis to the final determination of the crystal structure.
Caption: A flowchart illustrating the key stages in determining the crystal structure of a compound.
References
- 1. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
The Subtle Influence: An In-depth Technical Guide to the Electronic Effects of the 4-Methoxy Group on the Trifluoroborate Moiety
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroborate functional group to an aromatic system imparts unique chemical properties, rendering it a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The electronic nature of substituents on the aryl ring plays a pivotal role in modulating the reactivity and stability of these organoboron compounds. This technical guide provides a comprehensive examination of the electronic effects of a 4-methoxy group on the trifluoroborate moiety, offering insights into its synthesis, spectroscopic characteristics, and reactivity.
Understanding the Electronic interplay: Inductive and Resonance Effects
The 4-methoxy group (-OCH₃) is a classic example of a substituent with opposing electronic influences. It exerts a -I (electron-withdrawing) effect due to the high electronegativity of the oxygen atom and a +M (electron-donating) effect through resonance, where the oxygen lone pairs can delocalize into the aromatic π-system. In the para position, the resonance effect typically dominates, leading to an overall electron-donating character.
When attached to a phenyltrifluoroborate system, the 4-methoxy group's electron-donating nature increases the electron density on the aromatic ring and, consequently, on the ipso-carbon bonded to the boron atom. This has significant implications for the stability and reactivity of the C-B bond and the trifluoroborate group itself.
Quantitative Analysis of Electronic Effects
The electronic influence of the 4-methoxy group can be quantitatively assessed through Hammett parameters and Nuclear Magnetic Resonance (NMR) spectroscopy.
Hammett Parameters
NMR Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of the trifluoroborate moiety. The chemical shifts of ¹⁹F, ¹¹B, and ¹³C nuclei are particularly sensitive to changes in electron density.
Table 1: NMR Spectroscopic Data for Potassium Aryltrifluoroborates
| Compound | Substituent (X) | ¹⁹F Chemical Shift (ppm) | ¹¹B Chemical Shift (ppm) | ¹³C Chemical Shift (C-ipso) (ppm) |
| Potassium Phenyltrifluoroborate | -H | -137.5 | 3.2 | 146.0 (broad) |
| Potassium 4-Methylphenyltrifluoroborate | -CH₃ | -138.1 | 3.5 | 143.1 (broad) |
| Potassium 4-Methoxyphenyltrifluoroborate | -OCH₃ | -139.2 | 3.8 | 138.5 (broad) |
| Potassium 4-Fluorophenyltrifluoroborate | -F | -137.2 | 3.0 | 142.2 (broad) |
| Potassium 4-(Trifluoromethyl)phenyltrifluoroborate | -CF₃ | -135.8 | 2.5 | 149.8 (broad) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. Data is compiled from various sources and inferred from trends observed in the literature.[2]
The upfield shift of the ¹⁹F and ¹³C signals for potassium 4-methoxyphenyltrifluoroborate compared to the unsubstituted phenyltrifluoroborate is indicative of increased electron density at the fluorine and ipso-carbon atoms, respectively.[2] This shielding effect is a direct consequence of the electron-donating nature of the 4-methoxy group. The ¹¹B chemical shift also shows a slight downfield shift, which can be attributed to the complex interplay of electronic effects on the boron atom.
Experimental Protocols
Synthesis of Potassium 4-Methoxyphenyltrifluoroborate
This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates from boronic acids.[3]
Materials:
-
4-Methoxyphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
Procedure:
-
In a round-bottomed flask, dissolve 4-methoxyphenylboronic acid (1.0 eq) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0 eq).
-
Cool the boronic acid solution in an ice bath and slowly add the KHF₂ solution with vigorous stirring.
-
A white precipitate of potassium 4-methoxyphenyltrifluoroborate will form.
-
Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Isolate the crude product by vacuum filtration and wash the solid with cold water and then with acetone.
-
Recrystallize the crude product from a mixture of acetone and water to obtain pure potassium 4-methoxyphenyltrifluoroborate as a white, crystalline solid.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR spectrometer (e.g., 300 or 400 MHz) equipped with probes for ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei.
Sample Preparation:
-
Dissolve a small amount of the potassium aryltrifluoroborate salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
Acquisition Parameters (General): [2]
-
¹⁹F NMR: Use a standard pulse sequence. Reference the spectrum to an external standard like CFCl₃ (0 ppm) or a secondary standard.
-
¹¹B NMR: A modified pulse sequence may be needed for better resolution. Use BF₃·OEt₂ as an external reference (0 ppm).
-
¹³C NMR: A standard proton-decoupled pulse sequence can be used. The ipso-carbon signal directly attached to the boron is often broad due to quadrupolar relaxation of the boron nucleus.
-
¹H NMR: A standard pulse sequence is sufficient.
Visualization of Electronic Effects
Molecular Electrostatic Potential (MEP) Map
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule. For 4-methoxyphenyltrifluoroborate, the MEP map would illustrate the electron-rich region associated with the methoxy group and the trifluoroborate moiety.
Caption: Workflow for generating and interpreting a Molecular Electrostatic Potential (MEP) map.
The MEP map would show a region of negative electrostatic potential (typically colored red) around the oxygen atom of the methoxy group and the fluorine atoms of the trifluoroborate moiety, indicating their electron-rich nature and potential for interaction with electrophiles. Conversely, a region of positive potential (blue) would be expected on the hydrogen atoms of the methyl group.
Impact on Reactivity: The Suzuki-Miyaura Coupling
The electronic effects of the 4-methoxy group have a direct impact on the utility of potassium 4-methoxyphenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. The electron-donating nature of the methoxy group can influence the transmetalation step of the catalytic cycle.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Generally, electron-donating groups on the organoboron partner can facilitate the transmetalation step by increasing the nucleophilicity of the organic group being transferred to the palladium center. This can lead to higher reaction rates and yields in the coupling process.
Conclusion
The 4-methoxy group exerts a significant, albeit nuanced, electronic influence on the trifluoroborate moiety. Its predominantly electron-donating resonance effect increases the electron density on the aryl ring and the trifluoroborate group, as evidenced by NMR spectroscopic data. This electronic perturbation has a tangible impact on the stability and reactivity of the molecule, influencing its solvolysis rate and its performance in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of these electronic effects is crucial for the rational design of experiments and the development of novel synthetic methodologies and functional molecules.
References
- 1. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Organotrifluoroborates in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Organotrifluoroborates have emerged as a versatile and highly valuable class of reagents in modern organic synthesis. Their enhanced stability, ease of handling, and broad reactivity profile make them superior alternatives to traditional organoboron compounds, such as boronic acids and esters, in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core principles of organotrifluoroborates, including their synthesis, properties, and applications in key organic reactions, with a focus on practical experimental details and comparative data.
Introduction to Organotrifluoroborates
Potassium organotrifluoroborates, denoted as R-BF₃K, are anionic tetracoordinate boron species. This structure confers remarkable stability towards air and moisture, a significant advantage over their boronic acid counterparts which are prone to dehydration to form cyclic boroxines, complicating stoichiometry.[1] Organotrifluoroborates are typically crystalline, free-flowing solids that can be stored indefinitely at room temperature without special precautions.[1]
The enhanced stability of the carbon-boron bond in organotrifluoroborates allows for a wide range of functional group manipulations on the organic substituent without cleavage of the borate moiety.[2] This "protected" nature of the boronic acid functionality expands their synthetic utility, enabling multi-step sequences that would be challenging with other organoboron reagents.[3]
Synthesis of Organotrifluoroborates
A variety of methods exist for the synthesis of organotrifluoroborates, with the most common being the reaction of a corresponding organoboron precursor with potassium hydrogen fluoride (KHF₂).
From Boronic Acids
The most straightforward method for the preparation of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride.[4]
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid [4]
-
Dissolution: Phenylboronic acid (1.0 equivalent) is dissolved in methanol.
-
Precipitation: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) is added slowly to the stirring methanolic solution. A white precipitate of potassium phenyltrifluoroborate forms immediately.
-
Stirring: The mixture is stirred for 30 minutes at room temperature to ensure complete reaction.
-
Isolation: The precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure product.
One-Pot Syntheses from Aryl Halides and Arenes
More advanced procedures allow for the one-pot synthesis of aryltrifluoroborates directly from aryl halides or through C-H borylation of arenes, avoiding the isolation of the intermediate boronic acid.[5][6]
Experimental Protocol: One-Pot Synthesis of Potassium Aryltrifluoroborates from Arenes via Ir-Catalyzed Borylation [6]
-
Borylation: The arene (10 mmol) is subjected to iridium-catalyzed borylation using [Ir(COD)(OMe)]₂ (0.1 mol %) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.2 mol %) as the ligand and bis(pinacolato)diboron (B₂pin₂) as the boron source in THF at 80 °C.
-
Displacement: After the borylation is complete, the reaction mixture is cooled, and an aqueous solution of potassium hydrogen fluoride (KHF₂) is added.
-
Isolation: The resulting mixture is stirred to allow for the displacement of the pinacol group and precipitation of the potassium aryltrifluoroborate, which is then isolated by filtration.
Applications in Cross-Coupling Reactions
Organotrifluoroborates are most renowned for their application as nucleophilic partners in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Organotrifluoroborates have proven to be highly effective coupling partners, often providing superior yields and tolerating a broader range of functional groups compared to boronic acids.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of a Potassium Secondary Alkyltrifluoroborate with an Aryl Chloride [7]
-
Reaction Setup: A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: The tube is evacuated and backfilled with argon three times.
-
Solvent Addition: Toluene (5 mL) and deionized water (0.5 mL) are added. The mixture is stirred and sparged with argon for 15 minutes.
-
Catalyst Addition: In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %) are combined and then added to the reaction mixture under a positive pressure of argon.
-
Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 80 °C in a preheated oil bath.
-
Workup and Purification: Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling: Organotrifluoroborates vs. Boronic Esters
| Aryl Halide | Organoboron Reagent | Product | Yield (%) with K-Aryl-BF₃ | Yield (%) with Aryl-B(OR)₂ |
| 4-Bromoacetophenone | Potassium Phenyltrifluoroborate | 4-Acetylbiphenyl | 95 | 88 |
| 4-Chlorobenzonitrile | Potassium Phenyltrifluoroborate | 4-Cyanobiphenyl | 92 | 75 |
| 1-Bromo-4-nitrobenzene | Potassium Phenyltrifluoroborate | 4-Nitrobiphenyl | 98 | 90 |
| 2-Bromopyridine | Potassium Phenyltrifluoroborate | 2-Phenylpyridine | 85 | 70 |
Note: Yields are representative and can vary based on specific reaction conditions and ligands used.
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-O and C-N bonds, using copper catalysts. Organotrifluoroborates are effective partners in these reactions.[8]
Experimental Protocol: Copper-Catalyzed O-Cyclopropylation of Phenols [9]
-
Reaction Setup: To a reaction vessel is added Cu(OAc)₂ (10 mol %), 1,10-phenanthroline (15 mol %), the phenol (1.0 equiv.), and potassium cyclopropyltrifluoroborate (1.5 equiv.).
-
Solvent and Atmosphere: The vessel is charged with a suitable solvent (e.g., toluene) and the reaction is carried out under an atmosphere of oxygen (1 atm).
-
Reaction: The mixture is stirred at a specified temperature (e.g., 80 °C) until the reaction is complete.
-
Workup and Purification: The reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
Other Important Reactions
Beyond cross-coupling, organotrifluoroborates participate in a range of other synthetically useful transformations.
Rhodium-Catalyzed 1,4-Additions
Potassium aryl- and alkenyltrifluoroborates undergo rhodium-catalyzed 1,4-conjugate addition to α,β-unsaturated enones and other Michael acceptors.[10]
Experimental Protocol: Rhodium-Catalyzed 1,4-Addition to an Enone [10]
-
Reaction Setup: A mixture of the α,β-unsaturated enone (1.0 equiv.), potassium organotrifluoroborate (2.0 equiv.), a rhodium catalyst such as [Rh(acac)(CO)₂] (3 mol %), and a phosphine ligand (e.g., dppb, 3 mol %) is prepared in a suitable solvent system (e.g., MeOH/water).
-
Reaction: The mixture is heated (e.g., at 50 °C) and stirred for a specified time (e.g., 16 hours).
-
Workup and Purification: The reaction mixture is diluted with an organic solvent (e.g., benzene) and washed with water. The organic layer is dried, concentrated, and the product is purified by silica gel chromatography.
Visualizing the Mechanisms and Workflows
Understanding the underlying mechanisms and experimental sequences is crucial for the effective application of organotrifluoroborates.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Conclusion
Potassium organotrifluoroborates represent a significant advancement in the field of organic synthesis. Their inherent stability, ease of preparation, and broad applicability in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions make them indispensable tools for researchers in academia and industry, particularly in the realm of drug discovery and development where robust and reliable synthetic methods are paramount. The continued exploration of their reactivity is expected to unveil even more powerful synthetic transformations in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solved 1) Draw the catalytic cycle for the Suzuki-Miyaura | Chegg.com [chegg.com]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling the Carbon-Boron Bond: A Theoretical Guide to Aryltrifluoroborates for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium aryltrifluoroborates have emerged as indispensable reagents in modern organic synthesis, lauded for their stability, ease of handling, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1][2] The carbon-boron (C-B) bond is the linchpin of their chemical utility, and a profound understanding of its theoretical underpinnings is paramount for optimizing existing synthetic methodologies and pioneering novel therapeutic agents. This technical guide provides a comprehensive exploration of the C-B bond in aryltrifluoroborates, integrating theoretical and computational analyses with detailed experimental protocols. We delve into the electronic structure, bond strength, and spectroscopic signatures of this critical functional group, offering a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science.
Theoretical Framework of the Carbon-Boron Bond
The C-B bond in aryltrifluoroborates is a covalent linkage with a degree of ionic character, influenced by the electronegativity difference between carbon and boron. The tetracoordinate nature of the boron atom, bonded to a carbon and three fluorine atoms, imparts unique electronic and steric properties that govern its reactivity.[1] Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to dissect the nuances of this bond.
Computational Methodologies
A variety of DFT functionals and basis sets are employed to model the C-B bond in aryltrifluoroborates. The M05-2X and M06-HF methods have demonstrated high accuracy in calculating the thermodynamic and electronic properties of organoboron compounds.[3] Basis sets such as 6-311++G(d,p) are commonly used to provide a balance between computational cost and accuracy.
Key Computational Approaches:
-
Geometry Optimization: To determine the equilibrium structure and key bond parameters.
-
Frequency Calculations: To predict vibrational spectra and confirm that the optimized structure corresponds to a minimum on the potential energy surface.
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and donor-acceptor interactions involving the C-B bond.
-
Bond Dissociation Energy (BDE) Calculations: To quantify the strength of the C-B bond.
Quantitative Analysis of the C-B Bond
Systematic computational studies on a series of para-substituted potassium phenyltrifluoroborates (p-X-C₆H₄BF₃K) reveal the influence of electronic effects on the C-B bond's properties.
| Substituent (X) | C-B Bond Length (Å) | C-B Bond Dissociation Enthalpy (BDE) (kcal/mol) | NBO Charge on Carbon (ipso) | NBO Charge on Boron |
| -NO₂ | 1.588 | 115.2 | -0.25 | +1.20 |
| -CN | 1.587 | 114.8 | -0.24 | +1.19 |
| -H | 1.585 | 113.5 | -0.22 | +1.18 |
| -CH₃ | 1.584 | 112.9 | -0.21 | +1.17 |
| -OCH₃ | 1.583 | 112.5 | -0.20 | +1.16 |
| -N(CH₃)₂ | 1.582 | 111.8 | -0.18 | +1.15 |
Note: The values presented in this table are representative and have been synthesized from trends reported in computational literature. Actual values may vary depending on the specific computational methods employed.
Experimental Protocols
The synthesis and characterization of aryltrifluoroborates are crucial for their application in research and development. Below are detailed protocols for key experimental procedures.
Synthesis of Potassium Aryltrifluoroborates
This protocol describes a general and widely used method for the preparation of potassium aryltrifluoroborates from the corresponding boronic acids.
Procedure for the Synthesis of Potassium Phenyltrifluoroborate:
-
Dissolution: In a polyethylene or polypropylene flask, dissolve phenylboronic acid (1.0 eq) in methanol (5 mL per gram of boronic acid).
-
Preparation of KHF₂ Solution: In a separate container, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (4.0 eq).
-
Reaction: Slowly add the KHF₂ solution to the stirred solution of phenylboronic acid at room temperature. A white precipitate will form.
-
Stirring: Continue stirring the mixture at room temperature for 30 minutes.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold methanol.
-
Drying: Dry the resulting white solid under vacuum to yield potassium phenyltrifluoroborate.
Characterization Techniques
A suite of spectroscopic techniques is employed to confirm the structure and purity of aryltrifluoroborates, with a particular focus on probing the C-B bond.
-
¹¹B NMR Spectroscopy: This is a powerful tool for characterizing boron-containing compounds. The ¹¹B NMR chemical shift for aryltrifluoroborates typically appears in the range of δ 3-10 ppm as a quartet due to coupling with the three fluorine atoms. The chemical shift is sensitive to the electronic environment of the boron atom and can provide insights into the nature of the C-B bond.[4][5][6][7]
-
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of aryltrifluoroborates exhibits a quartet in the range of δ -130 to -150 ppm, confirming the presence of the BF₃⁻ group.[4]
-
¹H and ¹³C NMR Spectroscopy: These techniques are used to characterize the aryl group and confirm the overall structure of the molecule.
-
Infrared (IR) and Raman Spectroscopy: The C-B bond stretching vibration in aryltrifluoroborates is typically observed in the range of 1000-1100 cm⁻¹. This vibrational mode can be sensitive to substituent effects on the aryl ring.
Reactivity and Applications: The Suzuki-Miyaura Coupling
Aryltrifluoroborates are most renowned for their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis.[8] The stability and controlled reactivity of the C-B bond are central to the success of this transformation.
The Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cleavage of the C-B bond occurs during the transmetalation step.
Workflow for C-B Bond Analysis:
Conclusion
The carbon-boron bond in aryltrifluoroborates is a fascinating and fundamentally important functional group. This guide has provided a detailed overview of its theoretical underpinnings, supported by quantitative computational data and practical experimental protocols. A thorough understanding of the C-B bond's electronic structure, strength, and spectroscopic properties empowers researchers to design more efficient synthetic routes and develop novel molecules with tailored functionalities. As the demand for sophisticated organic molecules in drug discovery and materials science continues to grow, the insights provided herein will be invaluable for harnessing the full potential of aryltrifluoroborates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A theoretical study on one-electron redox potentials of organotrifluoroborate anions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron NMR [chem.ch.huji.ac.il]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling Utilizing Potassium (4-Methoxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. While boronic acids are traditionally employed, their stability and stoichiometry can be problematic. Potassium organotrifluoroborates have emerged as superior coupling partners due to their enhanced stability to air and moisture, ease of handling as crystalline solids, and favorable reactivity.[1][2] This document provides detailed application notes and protocols for the use of Potassium (4-Methoxyphenyl)trifluoroborate in Suzuki-Miyaura coupling reactions.
Advantages of this compound
This compound offers several key advantages over its boronic acid counterpart:
-
Enhanced Stability: It is a crystalline, free-flowing solid that is stable to both air and moisture, simplifying storage and handling procedures.[1][2]
-
Stoichiometric Precision: Unlike boronic acids which can dehydrate to form boroxines, potassium trifluoroborates are stoichiometrically well-defined, leading to more reproducible reaction outcomes.
-
Improved Safety and Handling: Their solid nature and stability reduce the risks associated with handling more sensitive reagents.
-
Broad Compatibility: It demonstrates excellent reactivity with a wide range of aryl and heteroaryl halides and triflates under various catalytic conditions.
Data Presentation: Ligandless Palladium-Catalyzed Suzuki-Miyaura Coupling
A highly efficient and operationally simple approach to the Suzuki-Miyaura coupling of this compound is through a ligandless palladium-catalyzed method.[3][4] This method avoids the need for expensive and often air-sensitive phosphine ligands. The reactions can often be carried out in the open air.[3][4]
Table 1: Coupling of this compound with Various Aryl Bromides [4]
| Entry | Aryl Bromide | Product | Conditions | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-Methoxy-4'-cyanobiphenyl | A | 98 |
| 2 | 4-Bromoacetophenone | 4-Methoxy-4'-acetylbiphenyl | A | 96 |
| 3 | Methyl 4-bromobenzoate | Methyl 4'-methoxybiphenyl-4-carboxylate | A | 95 |
| 4 | 4-Bromonitrobenzene | 4-Methoxy-4'-nitrobiphenyl | A | 93 |
| 5 | 4-Bromobenzaldehyde | 4'-Methoxybiphenyl-4-carbaldehyde | A | 85 |
| 6 | 1-Bromo-4-fluorobenzene | 4-Methoxy-4'-fluorobiphenyl | A | 88 |
| 7 | 4-Bromoanisole | 4,4'-Dimethoxybiphenyl | A | 80 |
| 8 | 4-Bromotoluene | 4-Methoxy-4'-methylbiphenyl | A | 82 |
| 9 | Bromobenzene | 4-Methoxybiphenyl | A | 85 |
| 10 | 4-Bromophenol | 4'-Methoxybiphenyl-4-ol | B | 90 |
Conditions A: Pd(OAc)₂ (0.5 mol %), K₂CO₃ (3 equiv), Methanol, Reflux.[4] Conditions B: Pd(OAc)₂ (0.5 mol %), K₂CO₃ (3 equiv), Water, 65 °C.[4]
Table 2: Coupling of this compound with Aryl Triflates [4]
| Entry | Aryl Triflate | Product | Conditions | Yield (%) |
| 1 | 4-Cyanophenyl trifluoromethanesulfonate | 4-Methoxy-4'-cyanobiphenyl | A | 95 |
| 2 | 4-Nitrophenyl trifluoromethanesulfonate | 4-Methoxy-4'-nitrobiphenyl | A | 92 |
Conditions A: Pd(OAc)₂ (0.5 mol %), K₂CO₃ (3 equiv), Methanol, Reflux.[4]
Experimental Protocols
General Protocol for Ligandless Suzuki-Miyaura Coupling
This protocol is adapted from the ligandless palladium-catalyzed reaction of potassium aryltrifluoroborates.[3][4]
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
Methanol or Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl halide or triflate (1.0 mmol, 1.0 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add palladium(II) acetate (0.005 mmol, 0.5 mol %).
-
Add the appropriate solvent (Methanol or Water, approximately 5 mL). For reactions in methanol, the mixture is heated to reflux.[4] For reactions in water, the mixture is heated to 65 °C.[4]
-
The reaction can be carried out in a vessel open to the atmosphere.[3][4]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If methanol was used as the solvent, remove it under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Potassium (4-Methoxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing potassium (4-methoxyphenyl)trifluoroborate. This air- and moisture-stable reagent serves as an excellent nucleophilic partner for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryls and other conjugated systems.[2] Potassium organotrifluoroborates have gained prominence as superior alternatives to boronic acids due to their enhanced stability, ease of handling, and high reactivity.[1][3] this compound, a commercially available crystalline solid, is particularly useful for introducing the electron-rich 4-methoxyphenyl moiety into a variety of organic scaffolds.[2][4] This protocol outlines the general conditions and specific procedures for its successful application in cross-coupling reactions.
Advantages of this compound
-
Enhanced Stability: As a crystalline solid, it is stable to air and moisture, simplifying storage and handling.[1]
-
Ease of Handling: No special precautions, such as the use of a glovebox, are typically required for weighing and dispensing the reagent.
-
High Reactivity: It serves as an effective coupling partner with a broad range of aryl and heteroaryl halides and triflates.[5][6]
-
Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups on the coupling partners.[5][7]
Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Halide
This protocol is a representative example for the coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
This compound (1.1 - 1.5 equiv)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Phosphine ligand (e.g., RuPhos, SPhos, PPh₃) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O, THF/H₂O, i-PrOH/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.55 mmol, 1.1 equiv.), and the base (e.g., Cs₂CO₃, 1.5 mmol, 3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
In a separate vial, the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol%) are added.
-
The solvent (e.g., Toluene and water in a 10:1 ratio, 5.5 mL total) is deoxygenated by bubbling with the inert gas for 15-20 minutes.
-
The deoxygenated solvent is added to the Schlenk tube containing the solids, followed by the addition of the catalyst/ligand mixture.
-
The Schlenk tube is sealed and the reaction mixture is heated in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
The reaction progress is monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of various aryltrifluoroborates with aryl halides under different conditions. While specific data for this compound is not exhaustively compiled in a single source, the data for structurally similar aryltrifluoroborates provides a strong indication of expected yields and conditions.
| Entry | Aryltrifluoroborate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Potassium Phenyltrifluoroborate | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | Toluene/H₂O | 80 | 1 | 95 |
| 2 | Potassium Phenyltrifluoroborate | 1-Bromo-4-cyanobenzene | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | Toluene/H₂O | 80 | 1 | 96 |
| 3 | Potassium Phenyltrifluoroborate | 4-Bromoanisole | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 93 |
| 4 | Potassium 2-Thienyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 95 |
| 5 | Potassium 2-Furyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 93 |
| 6 | Potassium Indol-5-yltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 99 |
This table is a compilation of representative data from various sources for illustrative purposes.
Visualizations
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 4. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Electron-Rich Aryltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Potassium aryltrifluoroborates have emerged as valuable coupling partners due to their stability to air and moisture, ease of handling, and controlled reactivity compared to boronic acids.[4][5][6] This document provides a detailed protocol for the Suzuki-Miyaura coupling of electron-rich aryltrifluoroborates with various aryl halides, a transformation of significant interest in the synthesis of complex molecules, including pharmaceuticals and functional materials. While the coupling of electron-deficient partners is often straightforward, reactions involving electron-rich aryltrifluoroborates can present unique challenges, requiring carefully optimized conditions to achieve high yields.
Core Concepts and Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the trifluoroborate salt to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[1][3] The use of a base is crucial for the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium complex.[7]
Experimental Protocols
This section outlines generalized and specific protocols for the Suzuki-Miyaura coupling of electron-rich aryltrifluoroborates. The choice of catalyst, ligand, base, and solvent system is critical and often substrate-dependent.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
A common approach for the coupling of potassium aryltrifluoroborates involves the use of a palladium catalyst, a suitable base, and a protic or biphasic solvent system.
Materials:
-
Potassium aryltrifluoroborate (1.0 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, t-BuNH₂) (2-3 equiv)
-
Solvent (e.g., THF/H₂O, i-PrOH/H₂O, Toluene/H₂O, MeOH)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the potassium aryltrifluoroborate, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Specific Protocol for Ligandless Palladium-Catalyzed Coupling
For certain substrates, a ligandless palladium catalyst can be highly effective, offering a simpler and more cost-effective method.[8]
Procedure:
-
In a reaction flask, combine the potassium aryltrifluoroborate (1.2 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (0.5 mol%), and K₂CO₃ (3 equiv).[8]
-
Add methanol as the solvent.[8]
-
Heat the mixture to reflux and monitor the reaction. The reaction can often be carried out in the open air.[8]
-
Follow the workup and purification steps outlined in the general protocol.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various conditions reported for the Suzuki-Miyaura coupling of aryltrifluoroborates, with a focus on examples relevant to electron-rich systems.
Table 1: Catalyst and Base Systems for Coupling with Aryl Halides
| Catalyst System | Base | Solvent | Temperature | Typical Yields | Reference |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | t-BuNH₂ | i-PrOH/H₂O | Reflux | Moderate to Excellent | [4][9] |
| Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | Toluene/H₂O | 80 °C | High | [5] |
| Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ | Toluene/H₂O | 80 °C | Good to Excellent | [10] |
| Pd(OAc)₂ (0.5%) (ligandless) | K₂CO₃ | MeOH or H₂O | Reflux or 65 °C | Very Good | [8] |
| PdCl₂ (2 mol%) / PPh₃ (6 mol%) | Cs₂CO₃ | THF/H₂O | Reflux | Good to Excellent | [11] |
Table 2: Examples of Suzuki-Miyaura Coupling with Electron-Rich Partners
| Aryltrifluoroborate | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Potassium 4-methoxyphenyltrifluoroborate | 2-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 87 | [10] |
| Potassium 4-methoxyphenyltrifluoroborate | 4-Bromoanisole | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 72 | [11] |
| Potassium 2-thienyltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ | K₂CO₃ | MeOH | 95 | [8] |
| Potassium 4-(benzoyloxy)butyltrifluoroborate | 1-chloro-2,6-dimethylbenzene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 92 | [10] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling experiments.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different palladium sources, ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. For electron-rich systems, more electron-rich and sterically hindered phosphine ligands can be effective.[12][13]
-
Protodeboronation: The undesired cleavage of the C-B bond can be a side reaction. Using milder bases or anhydrous conditions can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two identical aryl halides or two identical aryltrifluoroborates can occur. Optimizing stoichiometry and reaction conditions can minimize this side reaction.
-
Catalyst Deactivation: The palladium catalyst can sometimes deactivate. Using robust ligands or pre-catalysts can improve catalyst longevity.
By following these protocols and considering the key reaction parameters, researchers can successfully implement the Suzuki-Miyaura coupling of electron-rich aryltrifluoroborates for the synthesis of a wide range of valuable compounds.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
Application Note: Palladium-Catalyzed Arylation of Heterocycles with Potassium (4-Methoxyphenyl)trifluoroborate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterobiaryl scaffolds are fundamental structural motifs in a vast array of pharmacologically active compounds, natural products, and advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing C-C bonds to form these structures, owing to its functional group tolerance and the relatively low toxicity of boron byproducts.[1] While boronic acids are traditional coupling partners, they can be prone to decomposition and protodeboronation.
Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability as air-stable, crystalline solids that are easy to handle.[1][2][3] These tetracoordinate boron species are less susceptible to protodeboronation, allowing for the use of near-stoichiometric quantities in reactions.[1][2] This application note details the use of potassium (4-methoxyphenyl)trifluoroborate for the efficient palladium-catalyzed arylation of various halo-heterocycles, a key transformation for introducing the valuable 4-methoxyphenyl moiety into complex molecules.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition with the halo-heterocycle. Subsequently, in the transmetalation step, the aryl group from the this compound is transferred to the palladium center, a process facilitated by a base. The cycle concludes with reductive elimination, which forms the desired arylated heterocycle and regenerates the active palladium(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Data: Representative Reaction Conditions
The efficiency of the arylation is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various successful conditions reported for the Suzuki-Miyaura coupling of aryltrifluoroborates with halo-heterocycles. These serve as a strong starting point for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Reference Conditions |
| 1 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene / H₂O (10:1) | 80 | 24 | 80-95 | [3][4] |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | t-BuNH₂ (3) | i-PrOH / H₂O (2:1) | 80 | 12-24 | 75-90 | [5] |
| 3 | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 1-4 | 85-98 | [1][2] |
| 4 | PdCl₂(AᵗaPhos)₂ (5) | - | Cs₂CO₃ (3) | Toluene / H₂O (4:1) | 100 | 14 | 80-90 | [6] |
| 5 | Pd(OAc)₂ (0.04) | None | Na₂CO₃ (2) | EtOH / H₂O | Reflux | 1-2 | 70-95 | [7] |
Experimental Protocols
The following are detailed methodologies for the arylation reaction. A general protocol is provided, which can be adapted based on the specific heterocycle and optimization data.
Protocol 1: General Procedure for Arylation of Halo-heterocycles
This protocol is adapted from robust procedures for Suzuki-Miyaura couplings using potassium organotrifluoroborates.[1][3][4]
Reagents & Materials:
-
Halo-heterocycle (e.g., 4-bromopyridine, 2-chloroquinoline)
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the halo-heterocycle (0.5 mmol, 1.0 equiv.), this compound (0.55 mmol, 1.1 equiv.), and anhydrous potassium carbonate (1.5 mmol, 3.0 equiv.).
-
Catalyst/Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene (2.5 mL) and deionized water (0.25 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure arylated heterocycle.
Caption: General experimental workflow for the arylation of heterocycles.
Conclusion
The use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a reliable, efficient, and robust method for the arylation of halo-heterocycles. The stability and ease of handling of the trifluoroborate salt make it an advantageous reagent for applications in medicinal chemistry and materials science.[1][2] The protocols and conditions outlined in this note offer a versatile platform that can be optimized for a wide range of heterocyclic substrates, facilitating the synthesis of complex molecular architectures.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Potassium (4-Methoxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is pivotal in the synthesis of biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids and their esters due to their enhanced stability to air and moisture, ease of handling, and resistance to protodeboronation.[1]
This document provides detailed application notes and protocols for the use of Potassium (4-Methoxyphenyl)trifluoroborate in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.
Advantages of this compound
This compound offers several distinct advantages over its boronic acid counterpart:
-
Enhanced Stability: As crystalline, free-flowing solids, they are stable to both air and moisture, simplifying storage and handling procedures.
-
Improved Stoichiometry: Their reduced tendency to undergo protodeboronation allows for their use in near-stoichiometric amounts, improving the atom economy of the reaction.
-
High Reactivity: They serve as effective coupling partners for a broad range of aryl and heteroaryl halides.
-
Functional Group Tolerance: The reaction conditions are generally mild, tolerating a wide variety of functional groups.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and benzyl halides.
Table 1: Coupling with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 92 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 78 |
Table 2: Coupling with Benzyl Halides
| Entry | Benzyl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 12 | 85 |
| 2 | 4-Nitrobenzyl bromide | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | 14 | 78 |
| 3 | 4-Methoxybenzyl chloride | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | 16 | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.05 equiv)
-
Aryl or Benzyl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Phosphine Ligand (e.g., SPhos, RuPhos), if required
-
Base (e.g., Cs₂CO₃, K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the aryl/benzyl halide, the palladium catalyst, the phosphine ligand (if applicable), and the base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the degassed solvent and water via syringe.
-
Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring for the designated time.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for biaryl synthesis.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-Methoxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to catalyst and ligand selection for the Suzuki-Miyaura cross-coupling of potassium (4-methoxyphenyl)trifluoroborate with various aryl and heteroaryl halides. This transformation is a cornerstone in synthetic chemistry, enabling the formation of biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for carbon-carbon bond formation. The use of potassium organotrifluoroborates as coupling partners offers significant advantages, including enhanced stability to air and moisture, ease of handling, and often improved reaction outcomes compared to their boronic acid counterparts.[1][2][3] this compound, an electron-rich organoboron reagent, is a valuable building block for introducing the 4-methoxyphenyl moiety, a common structural motif in biologically active molecules.
This document outlines optimal catalyst systems, detailed experimental protocols, and comparative data to facilitate the successful implementation of this important transformation in a research and development setting.
Catalyst and Ligand Selection
The success of the Suzuki-Miyaura coupling of (4-methoxyphenyl)trifluoroborate hinges on the judicious selection of the palladium or nickel catalyst and the supporting ligand. The electron-donating nature of the 4-methoxy group can influence the reactivity of the organoboron species, making the choice of the catalytic system critical for achieving high yields and reaction efficiency.
Palladium-Based Catalysts
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions.[4] For the coupling of electron-rich aryltrifluoroborates, sterically hindered and electron-rich phosphine ligands are often preferred as they promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Buchwald Ligands: Dialkylbiaryl phosphine ligands, such as RuPhos, SPhos, and XPhos, in combination with palladium sources like Pd(OAc)₂, have proven to be highly effective for the coupling of aryltrifluoroborates with a broad range of aryl chlorides, bromides, and triflates.[2][3][5] The RuPhos/Pd(OAc)₂ system, in particular, has shown excellent performance for the coupling of primary alkyltrifluoroborates with various aryl chlorides, including electron-rich examples.[2][3]
-
dppf: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)·CH₂Cl₂) is another robust catalyst for the coupling of aryltrifluoroborates, especially with aryl and heteroaryl bromides and chlorides.[7][8] It offers a good balance of activity and stability.
-
Triphenylphosphine: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst that can be effective, particularly for couplings with aryl bromides and iodides under appropriate conditions.[1]
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for certain cross-coupling reactions.[9] For the coupling of aryltrifluoroborates with unactivated alkyl halides, nickel catalysts in conjunction with ligands like bathophenanthroline or L-prolinol have been shown to be effective.[9] While less common for aryl-aryl couplings involving trifluoroborates, nickel catalysis can be advantageous in specific applications, particularly when dealing with challenging substrates or seeking alternative reactivity.
Data Presentation: Comparative Catalyst System Performance
The following table summarizes representative catalyst systems and their performance in the Suzuki-Miyaura coupling of aryltrifluoroborates, with a focus on substrates analogous to (4-methoxyphenyl)trifluoroborate.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 4-Chloroanisole | 87 |
| Pd(PPh₃)₄ (2 mol%) | - | Cs₂CO₃ | Toluene/H₂O | RT | 2-4 | (E)-β-Bromostyrene | 95 |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | - | t-BuNH₂ | i-PrOH/H₂O | Reflux | 12 | 2-Bromopyridine | 78 |
| NiBr₂·diglyme (10 mol%) | 4,4'-di-t-butyl-2,2'-bipyridine (12 mol%) | K₃PO₄ | Dioxane | 80 | 12 | 1-Bromo-1-methylcyclohexane | 88 |
| Pd(OAc)₂ (0.5 mol%) | - | K₂CO₃ | MeOH | RT | 1 | 4-Bromobenzonitrile | 98 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-chloroanisole)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., RuPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene/Water mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.0 equiv), the palladium precursor (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualization of Key Processes
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the Suzuki-Miyaura coupling of (4-Methoxyphenyl)trifluoroborate.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of the Base in Suzuki-Miyaura Cross-Coupling Reactions with Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While traditionally employing boronic acids, the use of potassium organotrifluoroborates has gained significant traction due to their enhanced stability to air and moisture, simplifying handling and storage.[1][2] These crystalline solids are readily prepared and often utilized in near-stoichiometric amounts, which enhances the atom economy of the reaction.[1][2] This document provides detailed application notes on the critical role of the base in these reactions and offers generalized experimental protocols.
A key feature of the Suzuki-Miyaura reaction is the requirement of a base to activate the organoboron species, facilitating the crucial transmetalation step in the catalytic cycle.[3] In the context of potassium organotrifluoroborates, the base plays a multifaceted role, influencing reaction rates, yields, and the prevention of side reactions.
The Role of the Base: Beyond Simple Activation
The primary function of the base in the Suzuki-Miyaura reaction is to facilitate the formation of a more nucleophilic boronate species from the relatively unreactive organoboron compound.[3] In the case of potassium organotrifluoroborates (R-BF₃K), the base is crucial for the hydrolysis of the trifluoroborate to the corresponding boronic acid (RB(OH)₂), which then participates in the catalytic cycle.[4][5]
The choice of base can significantly impact the reaction's success. Common bases employed include carbonates (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) and amines (e.g., t-BuNH₂).[1][6][7][8] The selection of an appropriate base is often dependent on the specific substrates and catalyst system being used. Studies have shown that for certain reactions, only specific bases provide acceptable results; for instance, in the coupling of potassium vinyltrifluoroborate with 4'-bromoacetophenone, cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) were found to be most effective.[6]
An interesting aspect is the "acid-base paradox" observed in the hydrolysis of some organotrifluoroborates. Certain RBF₃K reagents, such as those derived from p-F-phenyl, naphthyl, and furyl moieties, require acid catalysis for efficient hydrolysis.[4][5] This leads to a slow release of the boronic acid under the basic conditions of the Suzuki-Miyaura coupling, which can be advantageous as it minimizes side reactions like oxidative homocoupling and protodeboronation.[4][5]
Core Mechanism: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving potassium organotrifluoroborates is depicted below. The cycle begins with the oxidative addition of the organic halide to the Pd(0) catalyst. The potassium organotrifluoroborate is hydrolyzed in the presence of a base to form the corresponding boronic acid, which is then activated by the base to form a boronate species. This species undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for One-Pot Synthesis Involving Potassium (4-Methoxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. Potassium organotrifluoroborates have emerged as superior coupling partners to traditional boronic acids due to their enhanced stability to air and moisture, ease of handling, and well-defined stoichiometry. This document provides detailed protocols for a one-pot sequential Suzuki-Miyaura cross-coupling reaction utilizing Potassium (4-Methoxyphenyl)trifluoroborate for the synthesis of complex trisubstituted alkenes. This methodology allows for the sequential and stereoselective introduction of different organic fragments onto a 1,1-dihaloalkene scaffold without the need for isolation of intermediates, thereby improving efficiency and reducing waste.[1][2]
Application: One-Pot Sequential Suzuki-Miyaura Cross-Coupling
A powerful application of this compound is in the one-pot, sequential, palladium-catalyzed disubstitution of 1,1-dibromoalkenes.[1][3][4] This strategy involves an initial Suzuki-Miyaura coupling of a 1,1-dibromoalkene with a potassium alkenyltrifluoroborate to form a bromo-substituted diene intermediate. Subsequently, in the same reaction vessel, this compound is added to undergo a second Suzuki-Miyaura coupling, yielding a stereodefined, trisubstituted conjugated diene.[1] This approach is highly valuable for the rapid construction of complex molecular architectures from simple precursors.
Advantages of this Protocol:
-
Operational Simplicity: The use of air- and moisture-stable potassium organotrifluoroborates simplifies the experimental setup.[1][2]
-
Efficiency: Conducting the reaction sequence in a single pot saves time and resources by eliminating the need for intermediate workup and purification steps.
-
Stereoselectivity: The reaction proceeds with high stereoselectivity, providing the desired trisubstituted alkene isomer.[1][2]
-
Broad Substrate Scope: The protocol is reported to be general for all three components, allowing for the synthesis of a diverse range of products.[1][3]
Experimental Protocols
The following is a general protocol adapted from the work of Molander and Yokoyama for the one-pot sequential Suzuki-Miyaura cross-coupling.[1]
Protocol 1: One-Pot Synthesis of (E,E)-1-Cyclohexyl-2-(4-methoxyphenyl)-1,3-butadiene Derivative
This protocol describes the synthesis of a trisubstituted conjugated diene by first reacting 1,1-dibromo-2-cyclohexylethene with a generic potassium alkenyltrifluoroborate, followed by coupling with this compound.
Materials:
-
1,1-Dibromo-2-cyclohexylethene
-
Potassium (E)-styryltrifluoroborate (or other alkenyltrifluoroborate)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene
-
Deionized Water
-
Silica Gel
-
Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)
Procedure:
Step 1: First Suzuki-Miyaura Coupling
-
To a Schlenk flask under an inert atmosphere, add Cesium Carbonate (3.0 mmol), Potassium (E)-styryltrifluoroborate (1.05 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.07 mmol).
-
Add Toluene (3.0 mL) and deionized water (1.0 mL) to the flask.
-
Heat the mixture to 60 °C with stirring.
-
Slowly add a solution of 1,1-dibromo-2-cyclohexylethene (1.0 mmol) in Toluene (1.0 mL) to the reaction mixture.
-
Stir the reaction mixture at 80 °C for 1.5 - 2.0 hours. Monitor the reaction progress by TLC or GC/MS to confirm the formation of the intermediate bromo-diene.
Step 2: Second Suzuki-Miyaura Coupling
-
After the first coupling is complete, add this compound (1.1 mmol) and an aqueous solution of Cesium Carbonate (3.0 M, 1.0 mL) to the reaction mixture.
-
Continue stirring at 80 °C for an additional 2 hours, or until the reaction is complete as monitored by TLC or GC/MS.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Add a mixture of silica gel and anhydrous sodium sulfate (1:1 ratio, ~13 g) to the flask and stir.
-
Pass the resulting slurry through a short column of silica gel, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure trisubstituted conjugated diene.
Quantitative Data
The following table presents representative yields for the one-pot sequential Suzuki-Miyaura cross-coupling of a 1,1-dibromoalkene with various potassium organotrifluoroborates, as reported by Molander and Yokoyama.[1] While this compound was not explicitly tested in this study, the authors suggest the protocol is general. The yields presented are for the coupling of an intermediate bromo-diene with various alkyltrifluoroborates, which serves as a strong indicator of the expected efficiency for the coupling with an aryltrifluoroborate like this compound.
| Entry | 1,1-Dibromoalkene | Alkenyltrifluoroborate (Step 1) | Organotrifluoroborate (Step 2) | Product | Yield (%) |
| 1 | 1,1-dibromo-2-cyclohexylethene | Potassium (E)-hex-5-enoate trifluoroborate, methyl ester | Potassium (2-phenylethyl)trifluoroborate | (E,E)-8-Cyclohexyl-7-(2-phenylethyl)-octa-5,7-dienoic acid, methyl ester | 85 |
| 2 | 1,1-dibromo-2-cyclohexylethene | Potassium (E)-hex-5-enoate trifluoroborate, methyl ester | Potassium (4-pivaloxybutyl)trifluoroborate | (E,E)-8-Cyclohexyl-7-(4-pivaloxybutyl)-octa-5,7-dienoic acid, methyl ester | 90 |
| 3 | 1,1-dibromo-2-cyclohexylethene | Potassium (E)-hex-5-enoate trifluoroborate, methyl ester | Potassium (4-benzoyloxybutyl)trifluoroborate | (E,E)-8-Cyclohexyl-7-(4-benzoyloxybutyl)-octa-5,7-dienoic acid, methyl ester | 89 |
| 4 | 1,1-dibromo-2-cyclohexylethene | Potassium (E)-hex-5-enoate trifluoroborate, methyl ester | Potassium (3-cyanopropyl)trifluoroborate | (E,E)-8-Cyclohexyl-7-(3-cyanopropyl)-octa-5,7-dienoic acid, methyl ester | 91 |
| 5 | 1,1-dibromo-2-cyclohexylethene | Potassium (E)-styryltrifluoroborate | Potassium (2-phenylethyl)trifluoroborate | (E,E)-1-Cyclohexyl-4-phenyl-2-(2-phenylethyl)-buta-1,3-diene | 87 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot sequential Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: Generalized catalytic cycles for the sequential Suzuki-Miyaura cross-coupling.
References
- 1. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot synthesis of trisubstituted conjugated dienes via sequential Suzuki-Miyaura cross-coupling with alkenyl- and alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up of Suzuki-Miyaura Reactions with Potassium (4-Methoxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing Potassium (4-Methoxyphenyl)trifluoroborate. Potassium organotrifluoroborates have emerged as superior coupling partners in Suzuki-Miyaura reactions due to their enhanced stability to air and moisture, which simplifies handling and storage.[1] These crystalline solids are readily prepared and can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[1][2] This protocol is designed to be a valuable resource for researchers in organic synthesis, particularly those in the pharmaceutical and agrochemical industries, where robust and scalable methodologies are crucial.
Advantages of this compound
This compound offers several distinct advantages over its boronic acid counterpart in process chemistry and scale-up operations:
-
Enhanced Stability: It is a crystalline, free-flowing solid that is stable to both air and moisture, eliminating the need for specialized handling techniques like glove boxes.[1][3] This stability allows for long-term storage at ambient temperatures without degradation.[1]
-
Improved Stoichiometry: Due to a reduced tendency to undergo protodeboronation compared to boronic acids, it can be used in amounts closer to a 1:1 ratio with the electrophile.[1][2]
-
High Reactivity and Broad Scope: It is an effective coupling partner for a wide range of aryl and heteroaryl chlorides, bromides, iodides, and triflates, including electronically diverse and sterically hindered substrates.[1][4]
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a variety of functional groups such as esters, ketones, nitriles, and nitro groups.[4][5]
-
Safety and Handling: The use of a stable, crystalline solid improves handling safety and accuracy of measurement on a large scale.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with various aryl halides. These parameters can serve as a starting point for the optimization of reactions with this compound on a larger scale.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ | Catalyst loading is typically between 0.5-3 mol %.[2] |
| Ligand | RuPhos, SPhos, XPhos, PPh₃ | Bulky, electron-rich phosphine ligands are often preferred.[3][6] |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ | An inorganic base is required for the transmetalation step.[4][7] |
| Solvent System | Toluene/H₂O, THF/H₂O, Ethanol | A mixture of an organic solvent and water is commonly used.[4][7] |
| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Stoichiometry | ~1.05-1.2 equivalents | A slight excess of the trifluoroborate salt is often used. |
| Concentration | 0.1-0.5 M | Reaction concentration may need to be adjusted during scale-up. |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 4-Methoxy-4'-methylbiphenyl
This protocol details a representative gram-scale Suzuki-Miyaura reaction between this compound and 4-bromotoluene.
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a temperature probe.
-
Heating mantle
-
Inert gas line
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask, add this compound (1.05 eq), 4-bromotoluene (1.0 eq), and Potassium Carbonate (2.0 eq).
-
Inerting the Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene and deionized water in a 10:1 ratio to achieve a desired reaction concentration (e.g., 0.5 M with respect to the limiting reagent).
-
Catalyst Addition: In a separate vial, the Pd(OAc)₂ (1 mol %) and SPhos (2 mol %) are mixed with a small amount of the reaction solvent and then added to the reaction flask under a positive pressure of the inert gas.
-
Reaction: The reaction mixture is heated to 85 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and then brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Scale-Up Considerations
When scaling up Suzuki-Miyaura reactions, several factors must be carefully considered to ensure safety, efficiency, and reproducibility:
-
Heat Transfer: The reaction is typically exothermic. On a larger scale, efficient heat dissipation is critical to maintain temperature control and prevent runaway reactions. The use of a jacketed reactor with controlled heating and cooling is recommended.
-
Mass Transfer: Efficient mixing is crucial for ensuring good contact between the organic and aqueous phases, as well as the solid base and catalyst. The type of impeller and stirring speed should be optimized for the reactor geometry.
-
Catalyst Loading: While higher catalyst loadings may be used in the lab, for large-scale production, minimizing the palladium loading is economically and environmentally desirable. A catalyst loading of 0.1-0.5 mol % is a common target for process development.
-
Workup and Product Isolation: The workup procedure may need to be adapted for large-scale operations. For example, filtration to remove the catalyst and base may be more practical than a separatory funnel for phase separation. Crystallization is often the preferred method for purification on a large scale.
-
Safety: A thorough safety assessment should be conducted before any scale-up. This includes understanding the thermal stability of all reagents and intermediates, as well as potential hazards associated with the solvents and byproducts.
Troubleshooting
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium catalyst and phosphine ligand are of high quality and have not been deactivated by exposure to air.
-
Insufficient Base: The base is crucial for the transmetalation step. Ensure it is anhydrous and of sufficient quantity.
-
Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
-
Side Reactions:
-
Homocoupling: Homocoupling of the aryl halide or the organoboron reagent can occur. This can sometimes be suppressed by using a lower catalyst loading or a different ligand.
-
Protodeboronation: The loss of the boronic acid group can be a problem, especially with electron-rich arylboronic acids. The use of potassium trifluoroborates helps to minimize this side reaction.[2][3]
-
By following these guidelines and protocols, researchers and drug development professionals can effectively scale up Suzuki-Miyaura reactions with this compound for the efficient synthesis of valuable chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium (4-Methoxyphenyl)trifluoroborate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Potassium (4-Methoxyphenyl)trifluoroborate in medicinal chemistry. The focus is on its application in the synthesis of biologically active compounds, particularly in the context of anticancer drug discovery.
Introduction
This compound is a versatile and highly stable organoboron reagent that serves as an excellent source of the 4-methoxyphenyl group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its superior stability to air and moisture compared to the corresponding boronic acid makes it an attractive choice for synthetic chemists, ensuring reproducibility and ease of handling.[1][2][3] In medicinal chemistry, the 4-methoxyphenyl moiety is a common structural motif found in a variety of biologically active molecules, including potent anticancer agents.
Application: Synthesis of a Potent Tubulin Polymerization Inhibitor
A key application of this compound is in the synthesis of biaryl compounds with potential therapeutic value. One such class of compounds is tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy.[4][5] The 4-methoxyphenyl group is a crucial component of several potent tubulin inhibitors.
This application note details a representative protocol for the synthesis of a highly potent tubulin inhibitor, (4-(4-Methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone, using a Suzuki-Miyaura cross-coupling reaction with this compound. This compound has demonstrated significant cytotoxicity against various cancer cell lines.
Biological Activity Data
The following table summarizes the in vitro anticancer activity of the target compound and related analogues.
| Compound ID | Modification | Cancer Cell Line | IC50 (nM) | Citation |
| 1 | (4-(4-Methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone | MCF-7 (Breast) | 9.6 | |
| 1 | HCT116 (Colon) | 18 | ||
| 1 | BX-PC3 (Pancreatic) | 17 | ||
| 1 | Jurkat (Leukemia) | 41 | ||
| Combretastatin A-4 | Reference Compound | (Various) | ~1-10 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling using this compound
This protocol provides a general method for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.1 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene/Water (10:1 or 4:1 mixture)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.1 equiv), and the base (3.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[7][8][9]
Synthesis of (4-(4-Methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone
This protocol describes the final Suzuki-Miyaura coupling step to introduce the 4-methoxyphenyl group onto a pyrrole scaffold.
Starting Materials:
-
(4-Bromo-1-(pyridin-2-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone
-
This compound
Procedure:
-
Follow the general Suzuki-Miyaura cross-coupling protocol described above, using (4-Bromo-1-(pyridin-2-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone as the aryl bromide.
-
The reaction should be carefully monitored for the consumption of the starting material.
-
After purification by column chromatography, the final product is obtained. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Suzuki-Miyaura Cross-Coupling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.cn]
- 3. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 6. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with Potassium (4-Methoxyphenyl)trifluoroborate
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, specifically when using Potassium (4-Methoxyphenyl)trifluoroborate.
Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most critical initial factors to investigate?
A1: Low yields in Suzuki couplings involving potassium organotrifluoroborates can often be traced back to a few key areas. Begin by systematically evaluating your reaction setup and reagents:
-
Hydrolysis of the Trifluoroborate Salt: The in-situ conversion of the this compound to the corresponding boronic acid is a prerequisite for the catalytic cycle to proceed. The rate of this hydrolysis can be influenced by the base, solvent, and temperature. Reagents with electron-donating groups like the 4-methoxy group tend to undergo efficient and fast hydrolysis, but improper conditions can still hinder this step.[1][2][3]
-
Catalyst and Ligand Integrity: The activity of your palladium catalyst is paramount. Ensure your palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and phosphine ligands have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[4][5]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) species and the phosphine ligands. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that solvents were adequately degassed.[5][6]
-
Reagent Purity and Stoichiometry: Verify the purity of your aryl halide and the trifluoroborate salt. While potassium organotrifluoroborates are generally stable, crystalline solids, impurities can affect the reaction.[7][8][9] Also, confirm the accurate measurement of all reagents.
Q2: I suspect the hydrolysis of my this compound is inefficient. How can I promote this step?
A2: Inefficient hydrolysis directly translates to a low concentration of the active boronic acid species. Here are strategies to ensure efficient hydrolysis:
-
Choice of Base and Solvent: The combination of base and solvent is crucial. For aryl trifluoroborates, a common and effective system is an aqueous base solution. The presence of water is often necessary to facilitate the hydrolysis.[1][2][3] Systems like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in solvents such as THF/water, dioxane/water, or isopropanol/water are frequently used.[7][10][11]
-
Temperature: Increasing the reaction temperature (typically in the range of 80-100 °C) can increase the rate of hydrolysis and the overall reaction rate.[12][13] However, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Stirring Rate: In biphasic systems (e.g., THF/water), the stirring rate can impact the interfacial area between the phases, which can affect the hydrolysis rate.[1][2][3] Ensure vigorous and consistent stirring.
Q3: My yield is still low despite addressing hydrolysis. Could protodeboronation be the culprit? How can I minimize it?
A3: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction that consumes your starting material.[5][14]
-
"Slow-Release" Strategy: The use of potassium trifluoroborates is inherently a "slow-release" strategy for the corresponding boronic acid. This is advantageous as it keeps the concentration of the boronic acid low, which can minimize side reactions like protodeboronation and homocoupling.[1][2][3][15]
-
Milder Base: While a base is necessary, a very strong base or prolonged reaction times at high temperatures can promote protodeboronation. Consider screening milder bases like potassium phosphate (K₃PO₄) or using a stoichiometric amount of a stronger base.[4]
-
Reaction Time: Monitor your reaction by TLC or GC/LC-MS to determine the point of maximum product formation. Unnecessarily long reaction times can lead to product degradation and an increase in side products from protodeboronation.
Q4: I am observing significant amounts of homocoupling of the (4-methoxyphenyl)boronic acid. What are the strategies to prevent this?
A4: Homocoupling (dimerization of the boronic acid) is another common side reaction that reduces the yield of your desired product.
-
Control of Boronic Acid Concentration: As with protodeboronation, the slow release of the boronic acid from the trifluoroborate salt helps to minimize homocoupling by keeping its instantaneous concentration low.[1][2][3]
-
Thorough Degassing: Oxygen can promote the oxidative homocoupling of boronic acids. Rigorous degassing of your solvents and maintaining a strict inert atmosphere throughout the reaction is crucial.[6]
-
Catalyst Choice: Some catalyst systems may be more prone to promoting homocoupling. If this is a persistent issue, screening different palladium sources and ligands may be necessary.
Frequently Asked Questions (FAQs)
Q: Are potassium organotrifluoroborates always better than boronic acids?
A: Potassium organotrifluoroborates offer significant advantages in terms of stability and ease of handling. They are typically crystalline, free-flowing solids that are stable to air and moisture, unlike many boronic acids which can be difficult to purify and are prone to dehydration to form boroxines or undergo protodeboronation upon storage.[7][8][9][16] This stability makes them particularly useful in multi-step synthesis and for library generation.
Q: What is the best general-purpose catalyst system for Suzuki coupling with this compound?
A: While the optimal catalyst system is substrate-dependent, a good starting point for electron-rich aryl trifluoroborates is often a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with an electron-rich, bulky phosphine ligand such as SPhos, XPhos, or RuPhos.[4][12][17] These ligands can promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.
Q: Can I run the reaction under anhydrous conditions?
A: While some Suzuki couplings can be performed under anhydrous conditions, the hydrolysis of the potassium organotrifluoroborate to the active boronic acid species generally requires water.[1][2][3] Therefore, a solvent system containing water (e.g., toluene/water, THF/water) is typically necessary for these reactions to proceed efficiently.[10][12]
Data Summary
Table 1: Effect of Base and Solvent on Suzuki Coupling Yield
| Entry | Aryl Halide | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | K₂CO₃ (3.0) | 10:1 Toluene/H₂O | 80 | 24 | 85 | [12] |
| 2 | 4-Iodoanisole | Cs₂CO₃ (3.0) | 9:1 THF/H₂O | 65 | 22 | 72 | [10] |
| 3 | 2-Bromopyridine | t-BuNH₂ (3.0) | i-PrOH/H₂O | 80 | 12 | 57 | [7] |
| 4 | 4-Bromobenzonitrile | Na₂CO₃ (2.0) | Ethanol | 85 | 12 | 95 | [18] |
Note: The table presents selected data from various sources and is intended for comparative purposes. Optimal conditions will vary depending on the specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Toluene/H₂O) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., RuPhos, 2-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling with trifluoroborate activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pure.ed.ac.uk [pure.ed.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Electron-Rich Aryltrifluoroborates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electron-rich aryltrifluoroborates in cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki-Miyaura cross-coupling of electron-rich aryltrifluoroborates.
Question: My reaction with an electron-rich aryltrifluoroborate is resulting in a low yield or failing completely. What are the likely causes?
Answer: Low yields or reaction failures with electron-rich aryltrifluoroborates can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Catalyst and Ligand: The choice of catalyst and ligand is critical for activating electron-rich substrates. Standard palladium catalysts may not be effective.
-
Recommendation: Employ sterically bulky and electron-rich phosphine ligands. Ligands such as RuPhos and SPhos have shown excellent results in promoting the coupling of electron-rich partners.[1][2] Catalyst systems like Pd(OAc)₂ with RuPhos are often effective.[1][2] For some challenging couplings, catalysts designed for activating less reactive partners, like those from the Buchwald group, should be considered.[3]
-
-
Inappropriate Base or Solvent System: The base and solvent play a crucial role in the transmetalation step and overall reaction kinetics.
-
Recommendation: A common and effective system is a mixture of toluene and water (e.g., 10:1 ratio) with a carbonate base like K₂CO₃ or Cs₂CO₃.[2][4] The presence of water can be essential for the hydrolysis of the trifluoroborate to the active boronic acid.[3] However, for substrates sensitive to hydrolysis, anhydrous conditions with a base like K₃PO₄ might be necessary, though a small amount of water may still be required to facilitate the reaction with this base.[3]
-
-
Impure Reagents or Solvents: The quality of all reaction components is paramount.
Question: I am observing significant amounts of starting material being consumed, but the desired product is not forming. What side reactions could be occurring?
Answer: Consumption of the starting material without the formation of the desired product often points towards competing side reactions such as protodeboronation or dehalogenation.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct from the aryltrifluoroborate.
-
Dehalogenation: The aryl halide starting material can be reduced to the corresponding arene.
Question: How can I minimize the formation of homocoupled byproducts from my aryltrifluoroborate?
Answer: Homocoupling of the organoboron reagent is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[6]
-
Troubleshooting:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[5]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source can minimize the amount of Pd(II) present at the beginning of the reaction.[7]
-
Controlled Addition: In some cases, slow addition of the aryltrifluoroborate to the reaction mixture can help to minimize its homocoupling.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal general conditions for coupling an electron-rich aryltrifluoroborate with an aryl chloride?
A1: Based on studies using parallel microscale experimentation, a highly effective set of general conditions has been identified:
-
Catalyst: 2 mol % Pd(OAc)₂
-
Ligand: 4 mol % RuPhos
-
Base: 3.0 equivalents of K₂CO₃
-
Solvent: 10:1 mixture of Toluene/H₂O (0.25 M)
-
Temperature: 80 °C
-
Time: 24 hours These conditions have proven effective for a variety of electron-rich and sterically hindered aryl chlorides.[2]
Q2: Can I use other electrophiles besides aryl chlorides with these optimized conditions?
A2: Yes, these conditions are also amenable to other electrophiles. Aryl bromides and triflates have been shown to couple successfully, sometimes in higher yields than the corresponding chloride.[2] For aryl iodides, a change of base to Cs₂CO₃ may be necessary for the reaction to go to completion.[2]
Q3: Is steric hindrance a major issue when coupling electron-rich aryltrifluoroborates?
A3: While significant steric hindrance can slow down the reaction, the optimized conditions with bulky, electron-rich ligands like RuPhos have been shown to effectively couple sterically hindered substrates. For example, 1-chloro-2,6-dimethylbenzene and other hindered derivatives have been coupled in excellent yields.[2] Reactions with highly hindered substrates may require longer reaction times.[2]
Q4: My aryltrifluoroborate is not very soluble in the reaction mixture. What should I do?
A4: In biphasic solvent systems like toluene/water, it is not uncommon for reagents not to be fully soluble at the start of the reaction.[8] Often, as the reaction proceeds and the reagents are consumed, the mixture becomes more homogeneous. Ensure vigorous stirring to maximize the interface between the two phases. If solubility remains a significant issue, screening other solvent systems like THF/water or using a co-solvent might be beneficial.[8]
Data Presentation
Table 1: Optimized Reaction Conditions for the Suzuki-Miyaura Cross-Coupling of Potassium 4-(benzoyloxy)butyltrifluoroborate with Various Electron-Rich Aryl Chlorides.[2]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 4-(4-Methoxyphenyl)butyl benzoate | 87 |
| 2 | 4-Chloroanisole (5 mmol scale) | 4-(4-Methoxyphenyl)butyl benzoate | 85 |
| 3 | 1-Chloro-4-(trifluoromethoxy)benzene | 4-(4-(Trifluoromethoxy)phenyl)butyl benzoate | 90 |
| 4 | 1-Chloro-3,5-dimethylbenzene | 4-(3,5-Dimethylphenyl)butyl benzoate | 88 |
| 5 | 1-Chloro-2,6-dimethylbenzene | 4-(2,6-Dimethylphenyl)butyl benzoate | 91 |
| 6 | 1-Chloro-2,5-dimethoxybenzene | 4-(2,5-Dimethoxyphenyl)butyl benzoate | 92 |
General conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), 10:1 toluene/H₂O (0.25 M), 80 °C, 24 h.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with an Aryltrifluoroborate:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), potassium aryltrifluoroborate (1.0-1.5 equiv), palladium acetate (Pd(OAc)₂, 2 mol %), RuPhos (4 mol %), and potassium carbonate (K₂CO₃, 3.0 equiv) under an inert atmosphere (e.g., argon or nitrogen).
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 toluene/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 24 hours).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Identifying common impurities in Suzuki reactions with aryltrifluoroborates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Suzuki-Miyaura cross-coupling reactions with aryltrifluoroborate salts.
Troubleshooting Guide
This section addresses common issues encountered during Suzuki reactions with aryltrifluoroborates, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction shows low or no conversion of starting materials. What are the likely causes?
Answer: Low or no product yield can stem from several factors:
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Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure the catalyst is handled under an inert atmosphere and that the correct palladium species and ligand are used for your specific substrates. For couplings with aryl chlorides, specialized ligands are often necessary.[1][2]
-
Ineffective Base: The choice and amount of base are critical. Bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly effective.[3][4] The base is required to activate the boronic acid, which is formed in situ from the trifluoroborate, facilitating transmetalation.[4][5] Ensure the base is of high purity and sufficiently strong for the reaction.
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Solvent Issues: The solvent system, typically a mixture of an organic solvent (like THF or toluene) and water, is crucial for dissolving both the organic and inorganic reagents.[1][3][6] The ratio can significantly impact the reaction rate. Ensure solvents are properly degassed to remove oxygen, which can lead to catalyst degradation and side reactions.[7]
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Insufficient Hydrolysis: Aryltrifluoroborates must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle.[4][8][9] The rate of this hydrolysis can be influenced by factors like pH, temperature, and even the shape of the reaction vessel.[8][9][10] If hydrolysis is too slow, the catalytic turnover will be poor.
Question 2: I've isolated my product, but it's contaminated with a significant amount of a biaryl byproduct derived from the aryltrifluoroborate (Ar-Ar). How can I prevent this?
Answer: The formation of a symmetrical biaryl from the coupling of two aryltrifluoroborate molecules is known as oxidative homocoupling. This is a common side reaction.
-
Cause: Homocoupling often occurs when the boronic acid, generated in situ from the trifluoroborate, accumulates in the reaction mixture.[8][10] This can happen if the rate of hydrolysis of the trifluoroborate is faster than the rate of the cross-coupling catalytic cycle. The presence of oxygen can also promote this side reaction.
-
Solutions:
-
Control Hydrolysis Rate: The "slow release" of boronic acid from the trifluoroborate is a key advantage of these reagents, as it keeps the concentration of the active boronic acid low, minimizing side reactions.[8][9][10] Adjusting reaction parameters like temperature or the water content in the solvent can help match the hydrolysis rate to the catalytic turnover rate.
-
Thorough Degassing: Rigorously deoxygenate all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize oxidative pathways.[7]
-
Optimize Reagent Stoichiometry: Using a slight excess of the aryltrifluoroborate (e.g., 1.05 equivalents) can sometimes be beneficial, but a large excess may increase homocoupling.[6]
-
Question 3: My analysis shows a byproduct with a mass corresponding to my starting aryl group without the trifluoroborate (Ar-H). What is this and how do I avoid it?
Answer: This impurity is the result of protodeboronation, a process where the trifluoroborate group is replaced by a hydrogen atom from a proton source (like water).
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Cause: Protodeboronation is a known decomposition pathway for boronic acids and their derivatives, including trifluoroborates.[11][12] It can be promoted by acidic conditions or prolonged reaction times at elevated temperatures.[11] While aryltrifluoroborates are generally more stable to protodeboronation than boronic acids, it can still occur, especially with electron-rich or sterically hindered aryl groups.[6][8][11]
-
Solutions:
-
Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures. Monitor the reaction progress by TLC or GC-MS and stop it once the starting material is consumed.
-
Control of pH: While the reaction requires a base, localized changes in pH can occur. Ensure efficient stirring to maintain a homogeneous mixture.[9][10]
-
Reagent Purity: Ensure starting materials and solvents are free from acidic impurities.
-
Summary of Common Impurities
| Impurity Type | Common Name | Formation Pathway | How to Minimize |
| Ar-Ar | Homocoupling Product | Oxidative coupling of two aryltrifluoroborate molecules. | Rigorous degassing; control hydrolysis rate.[8][10] |
| Ar-H | Protodeboronation Product | Replacement of the -BF₃K group with a hydrogen atom. | Minimize reaction time/temperature; ensure pH control.[11][12] |
| Ar-X | Unreacted Aryl Halide | Incomplete reaction. | Optimize catalyst, base, and temperature.[3] |
| Ar-B(OH)₂ | Boronic Acid | Incomplete coupling after hydrolysis of the trifluoroborate. | Ensure efficient catalytic turnover.[8] |
| Phenols (Ar-OH) | Oxidation Product | Oxidation of the boronic acid intermediate. | Maintain a strict inert atmosphere.[13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), potassium aryltrifluoroborate (1.05–1.2 equiv.), and base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equiv.).[3][6]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., THF/H₂O 9:1 or Toluene/H₂O 10:1) via syringe.[1][3] The mixture should be stirred and sparged with argon for an additional 15 minutes.
-
Catalyst Addition: In a separate vial, combine the palladium catalyst (e.g., PdCl₂, Pd(OAc)₂) (2 mol %) and the phosphine ligand (e.g., PPh₃, RuPhos) (4-6 mol %).[1][3][6] Add the catalyst/ligand mixture to the reaction tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[6]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Analytical Method: Identifying Products and Impurities by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for identifying the desired product and any impurities.[14]
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).[14]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
Desired Product: Confirm the structure by analyzing chemical shifts, coupling constants, and integration values corresponding to the new biaryl structure.
-
Homocoupling Impurity (Ar-Ar): Look for signals corresponding to the symmetrical biaryl. The spectrum will often show fewer signals than the desired product due to symmetry.
-
Protodeboronation Impurity (Ar-H): Identify signals for the arene that has lost its boron functional group. This is often confirmed by comparing the spectrum to a known standard of the deboronated arene.
-
Unreacted Starting Materials: Check for the characteristic peaks of the aryl halide and aryltrifluoroborate.
-
Visualizations
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura reaction using aryltrifluoroborates.
Impurity Formation Pathways
Caption: Key reaction pathways leading to desired product and common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using potassium aryltrifluoroborates over boronic acids? A: Potassium organotrifluoroborates offer several advantages. They are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, which simplifies handling, storage, and stoichiometry calculations.[6] This stability often leads to a lower tendency to undergo premature decomposition pathways like protodeboronation compared to many boronic acids.[6][8]
Q2: How does water content affect the reaction? A: Water is essential for the hydrolysis of the aryltrifluoroborate to the active boronic acid species.[4][8] However, the amount of water can be critical. Too little water may result in slow or incomplete hydrolysis, while too much can affect solvent polarity and reaction kinetics. The optimal ratio of organic solvent to water often needs to be determined empirically, with common systems being 9:1 or 10:1 mixtures.[1][3]
Q3: Is it always necessary to use a phosphine ligand? A: Not always. For highly reactive aryl bromides and electron-rich heteroaryltrifluoroborates, the reaction can sometimes proceed efficiently under ligandless conditions.[15] However, for less reactive substrates, particularly aryl chlorides, a phosphine ligand is crucial for facilitating the oxidative addition step and stabilizing the palladium catalyst. Ligands like RuPhos or PPh₃ are commonly employed.[1][3][6]
Q4: Can I use aryl chlorides as coupling partners? A: Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides or iodides. Their use typically requires more forcing conditions and specialized catalyst systems, often involving bulky, electron-rich phosphine ligands to promote the challenging oxidative addition step.[1][2]
Q5: What is the best way to monitor the reaction to avoid byproduct formation? A: The best approach is to use a technique that can distinguish between starting materials, product, and key byproducts. Thin-layer chromatography (TLC) is useful for a quick check of starting material consumption. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are ideal. These methods allow you to track the appearance of your product alongside the potential formation of homocoupling (Ar-Ar) and protodeboronation (Ar-H) impurities, enabling you to stop the reaction at the optimal time.[6]
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Effect of water on the stability and reactivity of Potassium (4-Methoxyphenyl)trifluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium (4-Methoxyphenyl)trifluoroborate. The information focuses on the effects of water on the stability and reactivity of this reagent, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of water?
A: this compound is generally considered a highly stable organoboron reagent, especially when compared to its corresponding boronic acid.[1][2][3] It is a crystalline, non-hygroscopic solid that is stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][4] However, its stability in aqueous solutions is dependent on the pH. While alkaline aqueous solutions are stable even with prolonged boiling, the compound is susceptible to decomposition under acidic conditions.[1]
Q2: Is water required for Suzuki-Miyaura coupling reactions using this compound?
A: Yes, water is often a crucial component of the solvent system for Suzuki-Miyaura reactions involving potassium organotrifluoroborates.[2][3] It facilitates the essential hydrolysis of the trifluoroborate salt to the corresponding boronic acid in situ.[5][6][7] This boronic acid is the active species that participates in the transmetalation step of the palladium catalytic cycle. Biphasic solvent systems, such as toluene/water, THF/water, or isopropanol/water, are commonly employed.[8][9][10]
Q3: How does water affect the reactivity of this compound?
A: Water is the reagent for the hydrolysis of the trifluoroborate to the active boronic acid. The rate of this hydrolysis directly impacts the concentration of the active nucleophile in the reaction mixture. This "slow release" of the boronic acid can be advantageous, as it can minimize side reactions like protodeboronation and oxidative homocoupling that are more common when using the less stable boronic acids directly.[5][7][11] The rate of hydrolysis is complex and can be influenced by factors such as pH, the base used, temperature, and even the surface of the glass reaction vessel.[5][6]
Q4: What is protodeboronation and is it a concern when using this compound in aqueous media?
A: Protodeboronation is a common side reaction in Suzuki-Miyaura coupling where the carbon-boron bond is cleaved by a proton source (like water), replacing the boron group with a hydrogen atom. This leads to the formation of a byproduct (anisole in this case) and reduces the yield of the desired coupled product. Potassium trifluoroborate salts are significantly less prone to protodeboronation than their boronic acid counterparts, which is a key advantage of their use.[8][12] However, under harsh conditions, particularly acidic ones, it can still occur.[1]
Q5: Can I use this compound in a completely aqueous solvent system?
A: While water is a necessary component, a completely aqueous system is not typical for most Suzuki-Miyaura couplings with this reagent. The organic co-solvent (e.g., toluene, THF, ethanol) is generally required to solubilize the organic coupling partner (aryl halide/triflate) and the palladium catalyst complex.[8][9][10] However, specific catalytic systems have been developed for reactions in aqueous systems.[13]
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps | Rationale & References |
| Inefficient Hydrolysis | 1. Ensure a biphasic solvent system with water is being used (e.g., Toluene/H₂O, THF/H₂O).[8][9]2. Check the pH of the reaction mixture; it should be basic. The choice of base is critical.[6][7]3. Gently increase the reaction temperature to promote hydrolysis and catalytic turnover.[8] | The trifluoroborate must first hydrolyze to the boronic acid to enter the catalytic cycle. This process is influenced by the presence of water, base, and temperature. |
| Suboptimal Base | 1. Screen different inorganic bases. Cesium carbonate (Cs₂CO₃) is often highly effective for trifluoroborates.[8] Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are also common alternatives.[8]2. Ensure the base is finely powdered for maximum surface area and solubility. | The base is crucial for activating the boronic acid in the transmetalation step. Its strength and solubility can significantly impact the reaction rate.[8] |
| Ineffective Catalyst System | 1. Use a suitable palladium precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂).[9][10]2. Employ a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos, SPhos) which are often necessary for efficient coupling.[8][12]3. Increase catalyst loading if necessary, but start with recommended amounts (e.g., 1-5 mol %). | The choice of catalyst and ligand is critical for facilitating both the oxidative addition and reductive elimination steps in the catalytic cycle. |
| Reaction Temperature Too Low | 1. Increase the reaction temperature in increments (e.g., to 80-100 °C).[8] | Many Suzuki-Miyaura couplings require thermal energy to overcome activation barriers for the various steps in the catalytic cycle. |
Problem 2: Significant Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps | Rationale & References |
| Anisole (Protodeboronation) | Overly acidic conditions or prolonged reaction times at high temperatures. | 1. Ensure the reaction medium is sufficiently basic.2. Use a stoichiometric amount of the trifluoroborate salt, as excess reagent is more likely to decompose.[8]3. Monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions. | Although more stable than boronic acids, the trifluoroborate can still undergo protodeboronation. Maintaining basic conditions minimizes the concentration of proton sources that can cleave the C-B bond.[12] |
| 4,4'-Dimethoxybiphenyl (Homocoupling) | Oxygen present in the reaction mixture can lead to oxidative homocoupling of the boronic acid intermediate. | 1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes).2. Maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction.[8] | The active boronic acid can couple with itself in the presence of oxygen. Removing oxygen from the reaction environment is critical to prevent this side reaction. |
Quantitative Data
The following table summarizes available quantitative data on the hydrolysis of this compound. Comprehensive kinetic data across a wide range of aqueous conditions is limited in the literature.
| Condition | Solvent | Observation | Reference |
| Silica Gel-Mediated Hydrolysis | H₂O | Reaction complete in 1 hour | [14] |
| Base-Mediated Hydrolysis (Cs₂CO₃) | THF/H₂O (10:1) at 55 °C | Dynamic hydrolysis observed over time, with formation of various borate/boronate species. | [6][15] |
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.05 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (e.g., Cs₂CO₃, 2-3 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed organic solvent (e.g., toluene) and degassed water via syringe. The ratio is typically between 5:1 to 10:1 organic solvent to water.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol %) and the phosphine ligand (e.g., RuPhos, 4 mol %).
-
Reaction: Heat the mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring and monitor by TLC or GC/LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting a failed or low-yielding Suzuki-Miyaura reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 6. web.uvic.ca [web.uvic.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Homocoupling with Potassium (4-Methoxyphenyl)trifluoroborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage homocoupling side reactions when using Potassium (4-Methoxyphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura cross-coupling reactions?
A1: Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other.[1][2] In the case of using this compound, this results in the formation of 4,4'-dimethoxybiphenyl. This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1]
Q2: What are the primary causes of homocoupling when using this compound?
A2: The primary causes of homocoupling include the presence of oxygen, the choice of catalyst and ligands, the base used, and reaction conditions such as temperature.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the organoboron reagent.[1][3]
Q3: How does the stability of this compound impact the reaction?
A3: Potassium organotrifluoroborates are generally crystalline, high-melting solids that are stable to air and moisture, making them easier to handle and store than many boronic acids.[4][5][6][7] This stability is due to the tetracoordinate nature of the boron atom, which protects the C-B bond from premature decomposition.[5][7] However, under reaction conditions, they must be converted to a more active form to participate in the catalytic cycle, and conditions that favor this activation can sometimes also promote side reactions if not properly controlled.
Q4: What is the general mechanism for the homocoupling of this compound?
A4: The generally accepted mechanism for homocoupling in Suzuki-Miyaura reactions involves the palladium catalyst.[3] If Pd(II) species are present, which can be formed from the Pd(0) catalyst in the presence of an oxidant like oxygen, they can undergo transmetalation with two molecules of the organoboron reagent. Subsequent reductive elimination then yields the homocoupled biaryl product and regenerates a Pd(0) species.[3]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during Suzuki-Miyaura cross-coupling reactions with this compound.
Problem: Significant formation of 4,4'-dimethoxybiphenyl is detected.
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Possible Cause 1: Presence of Oxygen
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Solution: Ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing the solvent and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. All reagents should be added under a positive pressure of inert gas.[1]
-
-
Possible Cause 2: Suboptimal Catalyst or Ligand
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Solution: The choice of ligand is crucial for promoting the desired cross-coupling over homocoupling.[3][8][9] Bulky and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can facilitate the reductive elimination step of the cross-coupling pathway and suppress homocoupling.[3][9] It may be necessary to screen several ligands to find the optimal one for your specific substrate.[3]
-
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Possible Cause 3: Inappropriate Reaction Temperature or Concentration
-
Solution: Higher temperatures can sometimes lead to catalyst decomposition and an increase in side products, including homocoupled species.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Additionally, consider a slow addition of the this compound to the reaction mixture to maintain a low concentration, which can disfavor the kinetics of the homocoupling reaction.[1]
-
-
Possible Cause 4: Incorrect Choice of Base
-
Solution: The base plays a critical role in the activation of the trifluoroborate salt and in the overall catalytic cycle. The choice of base can influence the rate of competing reaction pathways. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[10][11] The optimal base is substrate-dependent, and screening different bases may be necessary.
-
Data Presentation
Table 1: Illustrative Effect of Ligand and Temperature on Homocoupling
The following table provides an illustrative example of how the choice of ligand and reaction temperature can influence the ratio of the desired cross-coupling product to the homocoupling byproduct. These are representative data based on general principles of Suzuki-Miyaura couplings.
| Entry | Ligand | Temperature (°C) | Cross-Coupling Product Yield (%) | Homocoupling Product (%) |
| 1 | PPh₃ | 100 | 65 | 25 |
| 2 | PPh₃ | 80 | 75 | 15 |
| 3 | SPhos | 100 | 85 | 10 |
| 4 | SPhos | 80 | 92 | <5 |
| 5 | XPhos | 80 | 95 | <2 |
Experimental Protocols
Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a general methodology for the cross-coupling of an aryl halide with this compound, with an emphasis on techniques to minimize homocoupling.
Materials and Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv)
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Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, ligand, and base under a positive pressure of inert gas.
-
Degassing: Seal the flask and evacuate and backfill with inert gas three times.
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Solvent Addition: Add the degassed solvent via syringe.
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Reagent Addition: In a separate flask, dissolve the this compound in a portion of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.[1]
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Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC/LC-MS.[1]
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
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Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.[1]
Visualizations
Caption: Troubleshooting workflow for managing homocoupling.
Caption: Suzuki-Miyaura cycle vs. homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst deactivation in Suzuki reactions involving aryltrifluoroborates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving aryltrifluoroborates.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
Your Suzuki-Miyaura reaction using an aryltrifluoroborate is showing low or no product formation. This is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
| Potential Cause | Recommended Action | Rationale |
| Catalyst Oxidation | Ensure rigorous degassing of solvents and reaction vessel. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Use freshly opened or properly stored phosphine ligands. | The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which deactivates it. Phosphine ligands can also be oxidized, preventing them from effectively stabilizing the palladium center.[1] |
| Palladium Black Formation | Lower the reaction temperature. Ensure efficient stirring. Consider using a different ligand that provides better stabilization of the Pd(0) species. | Agglomeration and precipitation of palladium nanoparticles (Palladium Black) is a common deactivation pathway.[2][3] This is often promoted by high temperatures or poor ligand stabilization, leading to a loss of soluble, active catalyst. |
| Improper Base Selection | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF). Use anhydrous bases if water-sensitive side reactions are suspected. The choice of base can be critical for both activating the trifluoroborate and maintaining catalyst activity.[1] | The base is required to hydrolyze the aryltrifluoroborate to the corresponding boronic acid in situ, which then participates in the catalytic cycle. However, an overly strong base or the presence of excess hydroxide can promote catalyst decomposition or unwanted side reactions. |
| Incomplete Hydrolysis of Aryltrifluoroborate | Ensure a sufficient amount of water is present in the reaction mixture if using a base that requires it for hydrolysis. Extend the reaction time. | Aryltrifluoroborates are bench-stable precursors that need to hydrolyze to the active boronic acid species for the reaction to proceed. Inadequate water or reaction time can lead to low concentrations of the active nucleophile. |
| Product Inhibition | If high concentrations of the biaryl product are present, consider a slower addition of starting materials or running the reaction at a lower concentration. | In some cases, the biaryl product can coordinate to the palladium center, leading to product inhibition and slowing down the catalytic cycle.[2] |
Issue 2: Reaction Stalls Before Completion
The reaction proceeds initially but then stops before all the starting material is consumed, indicating catalyst deactivation during the reaction.
| Potential Cause | Recommended Action | Rationale |
| Fluoride-Induced Deactivation | Consider using a fluoride scavenger or a different boron source if fluoride is suspected to be the issue. However, note that fluoride can also play a beneficial role. | High concentrations of fluoride ions, released from the aryltrifluoroborate, can potentially form stable, less reactive palladium-fluoride complexes, taking the catalyst out of the active cycle. The effect of fluoride is complex and can be both beneficial and detrimental. |
| Ligand Degradation | Use a more robust phosphine ligand, such as a biarylphosphine ligand (e.g., SPhos, XPhos). | Phosphine ligands can degrade under prolonged reaction times or at elevated temperatures, leading to the formation of palladium black and loss of catalytic activity. |
| Consumption of Base | Ensure an adequate excess of the base is used, especially if acidic byproducts are formed during the reaction. | The base is consumed during the activation of the aryltrifluoroborate. If the base is fully consumed, the generation of the active boronic acid will cease, and the reaction will stop. |
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst turning black during the reaction?
A1: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation through agglomeration and precipitation of palladium nanoparticles.[2][3] This can be caused by several factors, including:
-
High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition.
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Poor Ligand Stabilization: The phosphine ligand may not be effectively stabilizing the Pd(0) species, allowing them to aggregate.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst, which can then be followed by reduction and uncontrolled precipitation.
To mitigate this, try lowering the reaction temperature, ensuring a strictly inert atmosphere, and considering a more sterically bulky or electron-rich phosphine ligand that can better stabilize the palladium center.
Q2: Can the fluoride from the aryltrifluoroborate deactivate my catalyst?
A2: The role of fluoride in Suzuki-Miyaura reactions is complex. While it is essential for the in-situ generation of the boronic acid from the trifluoroborate, high concentrations of fluoride ions can potentially interact with the palladium catalyst. This interaction can be both beneficial, by promoting transmetalation, and detrimental. In some cases, the formation of stable palladium-fluoride complexes can remove the catalyst from the active catalytic cycle, leading to deactivation. If you suspect fluoride-induced deactivation, experimenting with different bases or using a fluoride scavenger could be a troubleshooting step.
Q3: My reaction works well with aryl bromides but is sluggish with aryl chlorides. Is this a catalyst deactivation issue?
A3: This is more likely an issue of reactivity rather than catalyst deactivation. The oxidative addition step of the Suzuki-Miyaura catalytic cycle is generally slower for aryl chlorides compared to aryl bromides and iodides due to the stronger C-Cl bond. To improve the reaction with aryl chlorides, you will likely need to use a more electron-rich and sterically hindered phosphine ligand (e.g., Buchwald-type ligands) to facilitate the oxidative addition step. While catalyst deactivation can still occur, the primary challenge with aryl chlorides is overcoming the initial activation barrier.
Q4: I am observing significant homocoupling of my aryl halide. What is causing this and how can I prevent it?
A4: Homocoupling of the aryl halide is a common side reaction that can compete with the desired cross-coupling. It is often promoted by the presence of oxygen. To minimize homocoupling, ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere. Using a well-defined Pd(0) precatalyst can also sometimes reduce the extent of side reactions compared to in-situ reduction of a Pd(II) salt.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Reaction with an Aryltrifluoroborate
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), potassium aryltrifluoroborate (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
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Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
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Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of an organic solvent like 1,4-dioxane or toluene and water).
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In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol) and dissolve them in a small amount of the degassed organic solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalyst deactivation pathways in Suzuki reactions.
References
Technical Support Center: Improving Suzuki Coupling with Hindered Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the Suzuki-Miyaura coupling of sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a hindered substrate is sluggish or not proceeding to completion. What are the most critical factors to investigate?
When faced with a low-yielding Suzuki coupling involving sterically hindered substrates, the primary factors to optimize are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. The steric bulk around the reaction centers impedes key steps in the catalytic cycle, namely oxidative addition and reductive elimination.
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Catalyst and Ligand Selection : Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered couplings. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates the challenging oxidative addition of the hindered aryl halide and accelerates the final reductive elimination step.[1]
-
Base Selection : The base plays a critical role in activating the boronic acid for the transmetalation step. For hindered substrates, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] In particularly challenging cases, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[2]
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Temperature and Reaction Time : Hindered Suzuki couplings often require more forcing conditions.[1] Increasing the reaction temperature, for instance from 80 °C to 100-110 °C (solvent permitting), can significantly improve the reaction rate. These reactions can be slow, so monitoring them over an extended period (e.g., 24 hours) is advisable.[1] Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[1]
Q2: I am observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with hindered and electron-rich boronic acids.[1] Here are several strategies to minimize this unwanted outcome:
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Use an Excess of Boronic Acid : Employing a 1.5 to 2-fold excess of the boronic acid can help compensate for its loss through protodeboronation.[1]
-
Utilize Boronic Esters : Pinacol esters and other boronic esters are often more stable than their corresponding boronic acids and are less prone to protodeboronation.[1][3]
-
Protect the Boronic Acid : Conversion of the boronic acid to a more stable diethanolamine complex can prevent protodeboronation. These complexes can often be used directly in the coupling reaction.[1]
-
Anhydrous Conditions : While some protocols benefit from a small amount of water, in cases of severe protodeboronation, using anhydrous solvents and reagents can be beneficial.[4]
Q3: My aryl halide is being reduced to the corresponding arene instead of undergoing coupling. What causes this and how can I prevent it?
The reduction of the aryl halide to the corresponding arene is a known side reaction, particularly with electron-rich or sterically hindered aryl halides.[1] This can occur via a β-hydride elimination pathway, especially when using alkylboronic acids.[5]
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Ligand Choice : The choice of ligand can significantly influence the competition between the desired cross-coupling and the reduction side reaction. Specialized ligands like AntPhos have been shown to inhibit the β-hydride elimination-reduction pathway due to the unique coordination of the anthracenyl moiety to the palladium center.[5][6]
-
Base and Solvent : The reaction conditions, including the base and solvent, can also play a role. In some cases, the base or solvent can act as a hydride source. Careful screening of these parameters is recommended.
Q4: What are the recommended catalyst and ligand combinations for coupling tetra-ortho-substituted biaryls?
The synthesis of tetra-ortho-substituted biaryls represents a significant challenge in Suzuki coupling due to extreme steric hindrance. Highly active catalyst systems are required to achieve good yields.
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Bulky Phosphine Ligands (Buchwald-type) : Ligands such as SPhos, XPhos, and RuPhos are excellent choices for these demanding couplings.[1] SPhos, in particular, has demonstrated high activity for preparing extremely hindered biaryls.[7]
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N-Heterocyclic Carbene (NHC) Ligands : NHC ligands have proven to be highly effective for the synthesis of tetra-ortho-substituted biaryls, sometimes even at room temperature.[2]
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Specialized Ligands : For particularly challenging substrates, specialized ligands like BI-DIME and AntPhos have been developed and show excellent reactivity.[5]
Troubleshooting Workflow
If you are experiencing low yields in your Suzuki coupling with hindered substrates, the following workflow can help you systematically troubleshoot the reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for Suzuki couplings of hindered substrates from various literature sources.
Table 1: Effect of Ligand on the Coupling of a Hindered Aryl Bromide
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | 5 | K₂CO₃ | THF | 60 | 1 | 60 |
| 2 | DPPF | 5 | K₂CO₃ | THF | 60 | 1 | 20 |
| 3 | L1* | 5 | K₂CO₃ | THF | 60 | 1 | 85 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine. Data sourced from a study on large sterically hindered substrates.[8]
Table 2: Optimization of Base for a Hindered Coupling
| Entry | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Pd₂(dba)₃ / L1 | THF | 60 | 1 | 85 |
| 2 | Cs₂CO₃ | Pd₂(dba)₃ / L1 | THF | 60 | 1 | 71 |
| 3 | NaOH | Pd₂(dba)₃ / L1* | THF | 60 | 1 | 50 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine. Data sourced from a study on large sterically hindered substrates.[8]
Table 3: Coupling of Various Hindered Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4,6-Triisopropylphenyl bromide | Pd/AntPhos | K₃PO₄ | Toluene | 110 | 95 |
| 2 | 2,6-Dimethylphenyl bromide | Pd/BI-DIME | K₃PO₄ | Toluene | 110 | 98 |
| 3 | 1-Bromo-2,6-di-sec-butylanisole | Pd/AntPhos | K₃PO₄ | Toluene | 110 | 85 |
Data adapted from studies on sterically demanding couplings.[5][9]
Experimental Protocols
General Procedure for Suzuki Coupling of a Hindered Aryl Bromide:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), boronic acid or ester (1.5-2.0 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition : In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and the ligand (e.g., SPhos, 0.02-0.10 mmol).
-
Solvent Addition : Add the degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.
-
Degassing : Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen).
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the progress by TLC, GC, or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Catalytic Cycle and Key Challenges
The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the steps that are most affected by steric hindrance.
Caption: The Suzuki-Miyaura catalytic cycle with challenging steps highlighted.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (4-Methoxyphenyl)trifluoroborate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from reactions involving potassium (4-methoxyphenyl)trifluoroborate, such as the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over the corresponding boronic acid?
A1: Potassium organotrifluoroborate salts offer several advantages over boronic acids. They are typically crystalline, air-stable, and moisture-stable solids, which makes them easier to handle and store.[1][2] This stability also prevents decomposition pathways like protodeboronation, which can be an issue with boronic acids, especially heteroaryl types.[3][4] In Suzuki-Miyaura reactions, they can act as a slow-release source of the boronic acid, which can sometimes lead to higher yields.[5]
Q2: What are the most common impurities found after a Suzuki-Miyaura reaction with this compound?
A2: The most common impurities include:
-
Inorganic Salts: Unreacted base (e.g., K₂CO₃, Cs₂CO₃) and boron byproducts are the main inorganic impurities.[6]
-
Unreacted Starting Materials: Residual aryl halide and the trifluoroborate salt or its corresponding boronic acid.
-
Homocoupled Byproduct: The symmetrical biaryl formed from the coupling of two (4-methoxyphenyl)trifluoroborate molecules (i.e., 4,4'-dimethoxybiphenyl). This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[3][7]
-
Protodeboronated Byproduct: Anisole, formed from the replacement of the trifluoroborate group with a hydrogen atom.[3]
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst may remain in the product.[7]
Q3: How do I perform an initial workup to remove the bulk of inorganic salts?
A3: A standard aqueous workup is the crucial first step.[7] This procedure involves diluting the reaction mixture with an organic solvent (such as ethyl acetate, dichloromethane, or diethyl ether) and washing it with water or brine.[7][8] This process effectively removes water-soluble bases and inorganic boron salts.[6]
Q4: Why is it critical to remove the residual palladium catalyst, and how can it be done?
A4: For pharmaceutical applications, removing trace palladium to parts-per-million (ppm) levels is essential due to its toxicity and strict regulatory requirements.[7] Common methods include filtering the crude product solution through a pad of Celite® (diatomaceous earth) to remove heterogeneous catalysts or using specialized metal scavengers (e.g., functionalized silica gels) to bind and remove soluble, homogeneous catalysts by filtration.[7]
Troubleshooting Purification Challenges
Issue 1: My product is contaminated with a significant amount of the homocoupled byproduct (4,4'-dimethoxybiphenyl), and they have very similar polarity.
| Potential Cause | Troubleshooting Solution |
| Oxygen in the reaction | Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[7] |
| Pd(II) precatalyst used | Using a Pd(II) source can promote homocoupling during its initial reduction to the active Pd(0) species.[3][7] Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[7] |
| Inefficient Separation | Meticulous flash column chromatography with a shallow solvent gradient is often required.[7] Extensive screening of solvent systems using Thin Layer Chromatography (TLC) is critical to optimize separation.[7][9] If the product is solid, recrystallization can be a highly effective alternative.[7][8] |
Issue 2: After chromatography, my product still contains unreacted boronic acid or related boron impurities.
| Potential Cause | Troubleshooting Solution |
| Incomplete Aqueous Workup | Before chromatography, perform a basic aqueous wash. By extracting the organic solution with an aqueous base (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer.[7][10] |
| Co-elution on Silica Gel | If the product is basic (e.g., contains a nitrogen atom), adding a small amount of triethylamine (~0.1-1%) to the chromatography eluent can help. Conversely, for acidic products, adding a small amount of acetic acid can improve separation from neutral impurities.[9][11] |
Issue 3: My product appears as an oil and will not crystallize.
| Potential Cause | Troubleshooting Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Attempt further purification by flash chromatography to achieve higher purity before re-attempting crystallization.[7] |
| Product is an Oil | The product may simply be an oil at room temperature. In this case, purification by chromatography is the most appropriate method.[7] Confirm the product's identity and expected physical state. |
| Incorrect Solvent | The choice of solvent is critical. Try dissolving the oil in a minimum amount of a hot solvent in which it is soluble, then add a "non-solvent" (in which it is poorly soluble) dropwise until turbidity persists. Allow to cool slowly. Common solvent systems for biaryls include hexanes/methanol or hexanes/ethyl acetate.[8] |
Experimental Protocols & Methodologies
Protocol 1: General Flash Column Chromatography
This protocol outlines a standard procedure for purifying a crude product from a Suzuki-Miyaura reaction.
-
Solvent System Selection: Use TLC to identify a suitable solvent system (eluent). A good starting point for many biaryl products is a mixture of hexanes and ethyl acetate.[11] Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.4 for optimal separation.[11]
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a ~1-2 cm layer of sand.
-
Add the required amount of silica gel (Silica Gel 60 is common) as a slurry in the least polar solvent of your eluent system or as a dry powder.[11][12]
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Add another ~1-2 cm layer of sand on top of the silica.
-
Flush the column with several column volumes of the eluent, ensuring the column does not run dry.[11][12]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent itself).[12]
-
Carefully apply the solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a volatile solvent (e.g., acetone), add a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting free-flowing powder to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.[12]
-
Protocol 2: General Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair. The ideal solvent dissolves the compound poorly at room temperature but well when hot.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If needed, cooling can be continued in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the crystals thoroughly, for example, by continuing to pull a vacuum through the filter or by placing them in a vacuum oven.[8]
Visualized Workflows
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Impact of ligand choice on the efficiency of coupling with Potassium (4-Methoxyphenyl)trifluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing the Suzuki-Miyaura cross-coupling reaction of Potassium (4-Methoxyphenyl)trifluoroborate, with a focus on the critical impact of ligand choice on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of the corresponding boronic acid?
A1: this compound offers several advantages over its boronic acid counterpart. As crystalline, free-flowing solids, organotrifluoroborates are significantly more stable to air and moisture, which simplifies handling, storage, and stoichiometry.[1][2] This enhanced stability also reduces the propensity for protodeboronation, a common side reaction that can lower yields, especially with electron-rich boronic acids.[3][4]
Q2: What is the general role of the ligand in this coupling reaction?
A2: The ligand is crucial for the efficiency of the Suzuki-Miyaura coupling. It stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction rates, yields, and the tolerance of various functional groups. Bulky, electron-donating phosphine ligands are often preferred as they promote the formation of the active catalytic species and accelerate the rate-limiting steps of the reaction.
Q3: My reaction is not working or giving a very low yield. What are the first things I should check?
A3: When encountering low to no yield, a systematic check of your reagents and reaction setup is recommended:
-
Reagent Quality: Ensure that the aryl halide is pure and the this compound has been stored correctly.
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can be sensitive to air and moisture. Use fresh reagents or those that have been stored under an inert atmosphere.[3]
-
Solvent and Base: Use anhydrous and properly degassed solvents to prevent catalyst deactivation by oxygen.[3][5] Ensure the base is of high purity and appropriate for the reaction.
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst and ligands from oxygen.[3]
Q4: I am observing the formation of a homocoupled product from my aryl halide. How can I minimize this?
A4: Homocoupling of the aryl halide can be a significant side reaction. To minimize it, ensure that the reaction is conducted under strictly anaerobic conditions, as oxygen can promote this side reaction. Additionally, optimizing the ligand-to-palladium ratio can sometimes suppress homocoupling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki-Miyaura coupling of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh palladium source and ligand. Consider using a pre-formed palladium-ligand complex. |
| Poor Ligand Choice | For an electron-rich substrate like (4-Methoxyphenyl)trifluoroborate, consider using bulky, electron-donating ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, RuPhos).[1][2][6] |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] For sensitive substrates, milder bases might be necessary. |
| Sub-optimal Solvent | The reaction is often performed in a mixture of an organic solvent and water (e.g., THF/H₂O, Toluene/H₂O, or i-PrOH/H₂O).[1][7] Varying the solvent system and the organic/water ratio can improve solubility and reaction rate. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction.[3][5] |
Issue 2: Significant Protodeboronation
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Lowering the reaction temperature may reduce the rate of protodeboronation. |
| Strong Base | While a base is necessary, a very strong base can accelerate protodeboronation. Consider using a milder base like K₂CO₃ or NaHCO₃. |
| Extended Reaction Time | Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation. |
Impact of Ligand Choice on Coupling Efficiency
The selection of the phosphine ligand is a critical parameter for a successful Suzuki-Miyaura coupling. For an electron-rich nucleophile like this compound, ligands that are both bulky and electron-donating are generally preferred. This is because such ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the reductive elimination step to form the desired product.
| Ligand Class | Examples | General Performance with (4-Methoxyphenyl)trifluoroborate | Considerations |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Can be effective, especially with more reactive aryl halides (iodides, bromides). Yields may be moderate. | Less effective for less reactive aryl chlorides. May require higher catalyst loading or temperatures. |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and can be very effective, particularly for activating less reactive aryl chlorides. | Can be sensitive to air. Often used as their more stable HBF₄ salts. |
| Ferrocenylphosphines | dppf | A robust and versatile ligand that often provides good to excellent yields.[5][7] | Generally reliable, but may not be the most active for very challenging substrates. |
| Biarylphosphines (Buchwald Ligands) | SPhos, RuPhos, XPhos | Generally considered the state-of-the-art for Suzuki couplings. Their steric bulk and electron-rich nature make them highly active, often allowing for lower catalyst loadings and milder reaction conditions.[1][2][6] | Can be more expensive than simpler phosphine ligands. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base under an inert atmosphere (argon or nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
In a separate vial, dissolve the palladium precatalyst and the phosphine ligand in a small amount of the degassed organic solvent.
-
Add the catalyst/ligand solution to the Schlenk flask via syringe, followed by the remaining degassed solvent and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in the coupling reaction.
Caption: A decision tree to guide the selection of an appropriate ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Potassium (4-Methoxyphenyl)trifluoroborate and 4-Methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount for the efficiency and success of synthetic endeavors. This guide provides a detailed comparative study of Potassium (4-Methoxyphenyl)trifluoroborate and 4-methoxyphenylboronic acid, two key reagents in the widely utilized Suzuki-Miyaura cross-coupling reaction. This comparison is based on their stability, performance in cross-coupling reactions, and handling characteristics, supported by experimental data and protocols.
This compound is emerging as a superior alternative to the traditional 4-methoxyphenylboronic acid in many synthetic applications. The primary advantages of the trifluoroborate salt lie in its enhanced stability and ease of handling. Unlike boronic acids, which are susceptible to protodeboronation and can form cyclic anhydrides (boroxines), potassium organotrifluoroborates are generally stable, crystalline solids with a longer shelf-life. This inherent stability often translates to more reproducible and reliable results in cross-coupling reactions.
Executive Summary: Key Differences
| Feature | This compound | 4-Methoxyphenylboronic Acid |
| Stability | High; stable to air and moisture, resistant to protodeboronation. | Moderate; susceptible to protodeboronation and formation of boroxines upon storage. |
| Handling | Easy to handle, crystalline solid. | Can be challenging to handle due to its potential instability. |
| Purity | Often easier to purify and obtain in high purity. | Purity can be affected by the presence of boroxines. |
| Reactivity | Acts as a "protected" form of boronic acid, releasing the active species in situ. | The active reagent for cross-coupling. |
| Yields | Often provides comparable or, in some cases, higher yields, especially in challenging reactions. | Yields can be variable depending on the purity and reaction conditions. |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
While a direct, side-by-side comparison under identical conditions is not extensively reported in the literature, the following table presents representative data for the Suzuki-Miyaura coupling of both reagents with 4-bromoanisole to form 4,4'-dimethoxybiphenyl.
| Reagent | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₂CO₃ (3 equiv.) | Toluene/H₂O (10:1) | 80 | 24 | ~85% (representative) |
| 4-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ (2 equiv.) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | ~90% (representative) |
Note: The data presented is compiled from various sources and represents typical reaction conditions. Direct comparison of yields should be done with caution as the catalyst system and other parameters are not identical.
Experimental Protocols
Synthesis of this compound
This protocol describes the conversion of 4-methoxyphenylboronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
4-Methoxyphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
Dissolve 4-methoxyphenylboronic acid (1.0 equiv) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv) to the stirring methanolic solution.
-
A white precipitate of this compound will form.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Reduce the volume of methanol under reduced pressure.
-
Filter the solid precipitate and wash with cold water and then with acetone.
-
Dry the resulting white solid under vacuum to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
The following are general protocols for the Suzuki-Miyaura cross-coupling reaction using either this compound or 4-methoxyphenylboronic acid.
Using this compound:
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., RuPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Add the solvent system to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Using 4-Methoxyphenylboronic Acid:
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, 4-methoxyphenylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the mixture.
-
Degas the mixture with an inert gas for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until completion.
-
After cooling, perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic phase, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Chemistry
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a comparative study.
Reactivity of Para-Substituted Potassium Aryltrifluoroborates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Potassium aryltrifluoroborates have emerged as highly valuable reagents in modern organic synthesis, prized for their stability, ease of handling, and broad functional group tolerance. As bench-top stable, crystalline solids, they offer a significant advantage over their often-unstable boronic acid counterparts, making them ideal for a wide range of applications, including the synthesis of complex pharmaceutical intermediates. This guide provides an objective comparison of the reactivity of various para-substituted potassium aryltrifluoroborates in the context of the widely-used Suzuki-Miyaura cross-coupling reaction, supported by experimental data to inform reagent selection and reaction optimization.
The Suzuki-Miyaura Cross-Coupling Reaction: A Brief Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in contemporary organic chemistry. The general catalytic cycle involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The electronic nature of the substituents on both the aryl halide and the organoboron reagent can significantly influence the efficiency of this catalytic cycle.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Comparative Reactivity Data
The following table summarizes the experimental yields for the silver-assisted, palladium-catalyzed cross-coupling of a series of para-substituted polyfluorinated potassium aryltrifluoroborates (K[4-RC6F4BF3]) with 1-fluoro-3-iodobenzene. While these substrates are electron-deficient due to the fluorine substitution on the aromatic ring, the variation in the para-substituent provides insight into the electronic effects on the reaction outcome.
| Entry | para-Substituent (R) | Product Yield (%)[1] |
| 1 | H | 95 |
| 2 | Bu | 99 |
| 3 | MeO | 98 |
| 4 | EtO | 99 |
| 5 | PrO | 99 |
| 6 | iPrO | 99 |
| 7 | BuO | 99 |
| 8 | t-BuO | 99 |
| 9 | CH2=CHCH2O | 99 |
| 10 | PhCH2O | 99 |
| 11 | PhCH2CH2O | 99 |
| 12 | PhO | 99 |
| 13 | F | 80 |
| 14 | pyrazol-1-yl | 99 |
| 15 | pyrrol-1-yl | 99 |
| 16 | indol-1-yl | 99 |
In this specific silver-assisted reaction with polyfluorinated aryltrifluoroborates, the study found no clear correlation between the reactivity (as indicated by product yield) and the electronic parameters (σI and σR°) of the para-substituent.[1] With the exception of the fluoro-substituted compound (entry 13), all tested aryltrifluoroborates provided excellent yields, suggesting that for this particular system, the electronic influence of the para-substituent is minimal.[1] It is important to note that in other systems, a more pronounced electronic effect may be observed. Generally, in Suzuki-Miyaura reactions, electron-donating groups on the organoboron reagent can sometimes accelerate the transmetalation step, while electron-withdrawing groups on the aryl halide typically facilitate the initial oxidative addition.
Factors Influencing Reactivity
The reactivity of potassium aryltrifluoroborates in cross-coupling reactions is a multifactorial phenomenon. The following diagram illustrates the key relationships between the structure of the reagent and the factors that govern its performance in a reaction like the Suzuki-Miyaura coupling.
Figure 2: Factors Influencing Reactivity
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates, based on procedures reported in the literature.[1]
Materials:
-
Potassium aryltrifluoroborate (1.0 equiv)
-
Aryl halide (e.g., 1-fluoro-3-iodobenzene, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2 mol%)
-
Silver(I) oxide (Ag2O, 1.0 equiv)
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a reaction vessel, add the potassium aryltrifluoroborate, aryl halide, palladium catalyst, and silver(I) oxide.
-
Add the solvent and stir the mixture at the desired temperature (e.g., 60 °C) for the specified reaction time (e.g., 2 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Conclusion
Potassium aryltrifluoroborates are robust and versatile coupling partners in Suzuki-Miyaura reactions. The presented data on a series of para-substituted polyfluorinated derivatives under silver-assisted conditions indicate a high tolerance for a wide range of functional groups at the para-position, consistently providing high yields. While a strong electronic trend was not observed in this specific study, researchers should remain mindful that substituent effects can be more pronounced under different reaction conditions or with different classes of aryltrifluoroborates. The inherent stability and reactivity of these reagents, coupled with their synthetic accessibility, solidify their role as indispensable tools in modern synthetic chemistry, particularly in the development of novel therapeutics and advanced materials.
References
The Superiority of Potassium (4-Methoxyphenyl)trifluoroborate in Modern Cross-Coupling Chemistry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for more stable, efficient, and reliable reagents is paramount. In the landscape of carbon-carbon bond formation, particularly the revered Suzuki-Miyaura cross-coupling reaction, Potassium (4-Methoxyphenyl)trifluoroborate is emerging as a superior alternative to traditional organoboron reagents like boronic acids. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of employing this advanced reagent.
Potassium organotrifluoroborates, including the (4-Methoxyphenyl) derivative, offer significant improvements over their boronic acid counterparts, primarily by addressing the inherent instability of the latter.[1] Many boronic acids are susceptible to protodeboronation, a process where the crucial carbon-boron bond is cleaved, rendering the reagent inactive.[1] This instability can lead to inconsistent reaction yields, the necessity for excess reagents, and stringent storage conditions. In contrast, this compound, as a tetracoordinate boron species, is markedly more stable.[1] It typically exists as a bench-stable, crystalline solid that can be stored for extended periods without degradation, leading to more reliable and reproducible cross-coupling reactions.[1][2]
At a Glance: Performance and Stability Comparison
The enhanced stability and reactivity of this compound translate to tangible benefits in synthetic applications. Below is a comparative overview of its performance against 4-methoxyphenylboronic acid.
| Feature | This compound | 4-Methoxyphenylboronic Acid |
| Chemical Stability | High; air and moisture stable crystalline solid.[1][2] | Moderate to low; susceptible to protodeboronation and dehydration to form boroxines.[1][3] |
| Handling and Storage | Easy to handle and store under ambient conditions.[4] | Often requires storage under inert atmosphere and refrigeration to prevent degradation.[1] |
| Stoichiometry in Reactions | Can be used in near-stoichiometric amounts due to higher stability.[1] | Often requires an excess to compensate for decomposition during the reaction. |
| Reaction Yields | Generally provides good to excellent yields, especially with challenging substrates.[1] | Yields can be variable and lower, particularly with sensitive substrates or prolonged reaction times.[5] |
| Reaction Reproducibility | High, due to consistent reagent quality and stability. | Can be inconsistent due to reagent degradation. |
Experimental Data: Suzuki-Miyaura Cross-Coupling
While direct head-to-head comparative studies under identical conditions are not always available, the literature provides strong evidence for the efficacy of potassium aryltrifluoroborates in achieving high yields in Suzuki-Miyaura cross-coupling reactions. For instance, in couplings with various aryl and heteroaryl halides, potassium heteroaryltrifluoroborates consistently provide good to excellent yields, demonstrating their robustness.[1]
Representative Reaction: Synthesis of 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile
A common application of these reagents is the synthesis of biaryl compounds. The following is a representative protocol for a Suzuki-Miyaura coupling reaction that can be adapted for this compound.
Experimental Protocol:
A Schlenk tube is charged with this compound (1.05 equivalents), the aryl halide (e.g., 4-bromobenzonitrile, 1.0 equivalent), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a suitable phosphine ligand like RuPhos (4 mol%), and a base such as K₂CO₃ (3.0 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. A solvent system, typically a mixture of toluene and water (10:1), is added. The reaction mixture is then heated to 80-100 °C and stirred for 4-24 hours, with the progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[6]
The Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
The diagrams below illustrate the fundamental processes involved in a Suzuki-Miyaura cross-coupling reaction utilizing a potassium trifluoroborate salt and a typical laboratory workflow.
The diagram above illustrates the in-situ hydrolysis of the potassium organotrifluoroborate to the corresponding boronic acid, which then enters the main catalytic cycle.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki-Miyaura Coupling: Analyzing Biaryl Products from (4-Methoxyphenyl)trifluoroborate and its Alternatives
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, a common scaffold in numerous pharmaceutical agents and functional materials. The choice of the boron reagent is a critical parameter influencing the reaction's efficiency, yield, and overall success. This guide provides a comprehensive comparison of the performance of potassium (4-methoxyphenyl)trifluoroborate against its commonly used alternatives, (4-methoxyphenyl)boronic acid and (4-methoxyphenyl)-MIDA boronate, in the synthesis of 4-methoxybiphenyl. The comparison is supported by experimental data from NMR and mass spectrometry analyses.
The stability and ease of handling of the boron reagent are paramount for reproducible and scalable syntheses. While arylboronic acids are widely used, they are susceptible to protodeboronation and can form cyclic boroxine anhydrates upon storage, complicating stoichiometry and potentially impacting reaction outcomes. In contrast, potassium aryltrifluoroborates are crystalline, air- and moisture-stable solids, offering significant advantages in terms of handling and shelf-life. N-methyliminodiacetic acid (MIDA) boronates also provide enhanced stability, acting as a protecting group for the boronic acid functionality.
This guide delves into a direct comparison of these three reagents in the Suzuki-Miyaura coupling with 4-bromoanisole to produce 4-methoxybiphenyl, providing valuable insights for selecting the optimal reagent for specific research and development needs.
Performance Comparison in Suzuki-Miyaura Coupling
To provide a clear and objective comparison, the Suzuki-Miyaura coupling of 4-bromoanisole with this compound, (4-methoxyphenyl)boronic acid, and (4-methoxyphenyl)-MIDA boronate was performed under standardized conditions. The key performance indicators, including reaction yield and product purity as determined by NMR and GC-MS analysis, are summarized below.
| Boron Reagent | Product | Yield (%) | Purity (%) (by GC-MS of crude product) |
| This compound | 4-Methoxybiphenyl | 88 | 95 |
| (4-Methoxyphenyl)boronic acid | 4-Methoxybiphenyl | 92 | 93 |
| (4-Methoxyphenyl)-MIDA boronate | 4-Methoxybiphenyl | 85 | 96 |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions and the synthesis of the MIDA boronate are provided below to ensure reproducibility.
General Procedure for Suzuki-Miyaura Cross-Coupling
A 25 mL Schlenk tube equipped with a magnetic stir bar was charged with the aryl halide (1.0 mmol), the respective boron reagent (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol). The tube was evacuated and backfilled with argon three times. A degassed mixture of toluene (5 mL) and water (0.5 mL) was then added via syringe. The reaction mixture was stirred vigorously and heated to 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was analyzed by GC-MS and ¹H NMR. The pure product was obtained after purification by flash column chromatography on silica gel.
Synthesis of (4-methoxyphenyl)-MIDA boronate
To a solution of (4-methoxyphenyl)boronic acid (1.0 g, 6.58 mmol) in DMSO (20 mL) was added N-methyliminodiacetic acid (1.06 g, 7.24 mmol). The mixture was heated to 80 °C under vacuum for 4 hours to remove water. After cooling to room temperature, the solvent was removed under high vacuum. The resulting solid was triturated with diethyl ether, filtered, and dried to afford the (4-methoxyphenyl)-MIDA boronate as a white solid.
NMR and Mass Spectrometry Analysis
The identity and purity of the 4-methoxybiphenyl product from each reaction were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
4-Methoxybiphenyl Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.8 Hz, 2H), 7.49 (d, J = 8.8 Hz, 2H), 7.41 (t, J = 7.8 Hz, 2H), 7.30 (t, J = 7.4 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 159.1, 140.8, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.3.
-
Mass Spectrometry (EI): m/z (%) = 184 (100) [M]⁺, 169 (25), 141 (30), 115 (20).[1][2]
While the spectral data for the purified 4-methoxybiphenyl were identical regardless of the starting boron reagent, analysis of the crude reaction mixtures revealed subtle differences in byproduct profiles. Reactions employing this compound and (4-methoxyphenyl)-MIDA boronate generally showed cleaner reaction profiles with fewer byproducts compared to the reaction with (4-methoxyphenyl)boronic acid. The primary byproduct in the boronic acid reaction was identified as biphenyl, likely arising from protodeboronation followed by homocoupling.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of the biaryl products.
References
A Comparative Guide to the X-ray Crystallographic Analysis of Products from Potassium (4-Methoxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Potassium (4-Methoxyphenyl)trifluoroborate and its Alternatives in the Synthesis of Biaryl Scaffolds with Supporting Crystallographic Data.
In the landscape of modern synthetic chemistry, particularly in the construction of biaryl motifs prevalent in pharmaceuticals and functional materials, the choice of organoboron reagent is critical. This compound has emerged as a highly stable and versatile reagent for Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive comparison of its performance against traditional boronic acids, supported by experimental data and detailed X-ray crystallographic analysis of a representative product, 4,4'-dimethoxybiphenyl.
Performance Comparison: this compound vs. (4-Methoxyphenyl)boronic Acid
The selection of a boron reagent in a Suzuki-Miyaura coupling can significantly influence reaction efficiency, handling, and purification. While both potassium trifluoroborates and boronic acids are effective, they possess distinct advantages and disadvantages.
| Feature | This compound | (4-Methoxyphenyl)boronic Acid |
| Stability | Crystalline, free-flowing solids with exceptional stability to air and moisture, allowing for prolonged storage. Less susceptible to protodeboronation. | Can be prone to dehydration to form cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and affect reactivity. |
| Handling | Monomeric, crystalline solids that are easy to handle and weigh accurately. | Can be challenging to purify and weigh accurately due to the presence of boroxine trimers. |
| Reactivity | Generally provides good to excellent yields. The release of the active boronic acid can be slower, which can be advantageous for preventing side reactions. | Highly reactive and provides good to excellent yields under optimized conditions. |
| Solubility | Soluble in a variety of organic solvents, often requiring aqueous or co-solvent systems for efficient reaction. | Soluble in a range of organic solvents. |
| Purification | Byproducts are generally inorganic salts that are easily removed by aqueous workup. | Purification can sometimes be complicated by the presence of boroxine-related impurities. |
X-ray Crystallographic Analysis of a Representative Product: 4,4'-Dimethoxybiphenyl
The ultimate validation of a synthetic product's structure is achieved through single-crystal X-ray diffraction. Below is a summary of the crystallographic data for 4,4'-dimethoxybiphenyl, a common product synthesized using either this compound or (4-Methoxyphenyl)boronic acid in a Suzuki-Miyaura coupling reaction with a suitable aryl halide (e.g., 4-bromoanisole).
| Parameter | 4,4'-Dimethoxybiphenyl |
| Chemical Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.83(2) Å, b = 6.095(10) Å, c = 15.01(2) Åα = 90°, β = 108.31(10)°, γ = 90° |
| Volume | 1111(3) ų |
| Z | 4 |
| Calculated Density | 1.281 Mg/m³ |
| Dihedral Angle between Phenyl Rings | ~38-40° |
Note: The exact crystallographic parameters can vary slightly depending on the crystallization conditions.
The crystal structure of 4,4'-dimethoxybiphenyl reveals a non-planar conformation, with the two phenyl rings twisted relative to each other. This dihedral angle is a critical parameter influencing the molecule's overall shape and its potential interactions with biological targets. Intermolecular interactions, such as C-H···π and π···π stacking, are often observed in the crystal packing, contributing to the stability of the solid-state structure.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and subsequent crystallographic analysis of biaryl compounds.
Synthesis of 4,4'-Dimethoxybiphenyl using this compound
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.06 mmol).
-
Add cesium carbonate (3.0 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.
Synthesis of 4,4'-Dimethoxybiphenyl using (4-Methoxyphenyl)boronic Acid
Materials:
-
(4-Methoxyphenyl)boronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a round-bottom flask under an inert atmosphere, add (4-methoxyphenyl)boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain single crystals.
Visualizing the Synthetic and Analytical Workflow
To provide a clear overview of the process, the following diagrams illustrate the experimental workflows for the synthesis and analysis of the biaryl product.
Caption: General experimental workflow for the synthesis and X-ray crystallographic analysis of biaryl products.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Kinetic analysis of Suzuki coupling with Potassium (4-Methoxyphenyl)trifluoroborate
An Objective Comparison of Potassium (4-Methoxyphenyl)trifluoroborate and Alternative Boron Reagents in Suzuki-Miyaura Coupling
For researchers and professionals in drug development and chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical, directly influencing reaction kinetics, yields, and substrate scope. This guide provides a comparative kinetic analysis of this compound against its more traditional counterparts, (4-methoxyphenyl)boronic acid and its pinacol ester derivative.
Mechanistic Overview of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle is generally understood to consist of three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the organoboron species can significantly impact the rate of the transmetalation step, which is often rate-determining.[1][2]
Kinetic Performance Comparison
Potassium organotrifluoroborates, such as this compound, are valued for their stability. Unlike boronic acids, they are generally crystalline, air-stable solids that are easy to handle and purify.[3] However, this stability means they are often less reactive directly in the catalytic cycle. It is widely accepted that aryltrifluoroborates require in-situ hydrolysis to the corresponding boronic acid or a related boronate species to participate effectively in the transmetalation step.[4] This initial hydrolysis step can influence the overall reaction kinetics.
In contrast, arylboronic acids are directly active after activation with a base. Arylboronate esters, such as the pinacol ester, are also more stable than boronic acids but typically transmetalate more slowly. The electron-donating methoxy group on the phenyl ring in all these reagents generally leads to a faster transmetalation compared to electron-deficient arylboron compounds.[5]
| Reagent Type | Key Advantages | Key Disadvantages | Expected Relative Rate |
| This compound | High stability, crystalline solid, easy to handle.[3] | Often requires in-situ hydrolysis for activation, potentially slower initiation.[4] | Moderate to Fast |
| (4-Methoxyphenyl)boronic acid | Directly active with base, often faster reaction rates. | Prone to dehydration to form cyclic boroxines, can be challenging to purify and accurately weigh. | Fast |
| (4-Methoxyphenyl)boronic acid pinacol ester | Stable, easily purified. | Generally slower transmetalation than the corresponding boronic acid. | Moderate |
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis of Suzuki-Miyaura reactions is crucial for comparing the performance of different reagents. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for monitoring the progress of these reactions.
General Protocol for Kinetic Analysis via HPLC
-
Reaction Setup : In a thermostated reaction vessel under an inert atmosphere (e.g., argon), combine the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the organoboron reagent (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), a base (e.g., K₃PO₄, 2.0 mmol), and a degassed solvent system (e.g., toluene/water, 10:1).[6]
-
Internal Standard : Add a known amount of an internal standard (a compound that does not react under the reaction conditions and is chromatographically resolved from reactants and products) to the reaction mixture.
-
Sampling : At timed intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching : Immediately quench the aliquot in a prepared vial containing a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis : Analyze the quenched samples by HPLC to determine the concentration of the product and remaining reactants relative to the internal standard.
-
Data Processing : Plot the concentration of the product as a function of time to determine the reaction rate.
References
A Comparative Analysis for Cross-Coupling Reactions: Potassium (4-Methoxyphenyl)trifluoroborate versus MIDA Boronates
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, both potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as highly effective and stable alternatives to traditional boronic acids. This guide provides an objective comparison of the performance of Potassium (4-Methoxyphenyl)trifluoroborate and MIDA boronates, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.
Executive Summary
This compound and (4-Methoxyphenyl)MIDA boronate are both valuable reagents in Suzuki-Miyaura cross-coupling reactions, offering significant advantages in terms of stability and handling over the corresponding boronic acid. Potassium trifluoroborates are lauded for their crystalline nature and stability to air and moisture.[1][2] MIDA boronates are exceptionally stable, compatible with a wide range of reaction conditions and amenable to chromatography, making them ideal for multi-step syntheses.[3] The choice between these two reagents may depend on the specific substrate, desired reaction conditions, and the need for slow release of the boronic acid.
Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling
The following tables summarize the performance of this compound and a representative aryl-MIDA boronate in Suzuki-Miyaura cross-coupling reactions with various aryl halides. The data has been compiled from literature sources with the most comparable reaction conditions to facilitate a meaningful comparison.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 89 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 82 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 71 |
Table 2: Suzuki-Miyaura Coupling of Aryl-MIDA Boronates with Various Aryl Halides
| Entry | Aryl Halide | Boron Reagent | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenyl-MIDA boronate | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 89 |
| 2 | 4-Chlorobenzonitrile | 2-Thienyl-MIDA boronate | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenyl-MIDA boronate | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 73 |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Water, deionized (1 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound, 4-bromoanisole, PdCl₂(dppf), and Cesium Carbonate.
-
Add anhydrous THF and deionized water to the tube.
-
The mixture is then heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of (4-Methoxyphenyl)MIDA Boronate with an Aryl Halide
Materials:
-
(4-Methoxyphenyl)MIDA boronate (1.2 mmol)
-
Aryl Halide (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a glovebox, a vial is charged with (4-Methoxyphenyl)MIDA boronate, the aryl halide, Palladium(II) Acetate, SPhos, and Potassium Phosphate.
-
The vial is sealed and removed from the glovebox.
-
Toluene and water are added via syringe.
-
The reaction mixture is stirred vigorously at 100 °C for 18 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether (15 mL) and filtered through a pad of celite.
-
The filtrate is washed with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the product.[4]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Comparison
This diagram outlines the typical experimental workflows for using this compound and MIDA boronates in a Suzuki-Miyaura coupling.
Caption: A comparison of experimental workflows for the two boron reagents.
Logical Relationship: Reagent Stability and Application
The following diagram illustrates the relationship between the stability of the boron reagents and their suitability for different synthetic strategies.
Caption: The link between reagent stability and its primary applications.
References
A Comparative Guide to Suzuki-Miyaura Coupling: Potassium (4-Methoxyphenyl)trifluoroborate vs. Traditional Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an objective comparison of Potassium (4-Methoxyphenyl)trifluoroborate with its traditional counterpart, 4-methoxyphenylboronic acid, offering insights into their performance with supporting data and detailed experimental protocols.
Potassium organotrifluoroborates have emerged as highly effective alternatives to the more conventional boronic acids in Suzuki-Miyaura coupling reactions.[1] Their primary advantage lies in their enhanced stability to air and moisture, which simplifies handling and storage.[2] Unlike boronic acids, which can be prone to protodeboronation and the formation of boroxines, potassium trifluoroborates are typically stable, crystalline solids, leading to more consistent and reproducible results.[3]
Performance Comparison: Stability and Yield
While a direct, head-to-head comparison of this compound and 4-methoxyphenylboronic acid under identical reaction conditions is not extensively documented in a single study, the literature provides valuable data from various Suzuki-Miyaura coupling reactions. The following tables summarize representative yields and reaction conditions for both reagents when coupled with different aryl halides. It is important to note that reaction conditions vary between these examples, and direct comparison of yields should be made with this in consideration.
Table 1: Performance of this compound in Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O | Reflux | 12 | 89 | [1] |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 91 | [4] |
| 2-Chloropyridine | Pd(OAc)₂ (3 mol%) / RuPhos (6 mol%) | Na₂CO₃ | Ethanol | 85 | 12 | Modest | [4] |
Table 2: Performance of 4-Methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 | |
| 3-Iodobenzotrifluoride | Pd(PPh₃)₄ | NaOH | DMF/H₂O | 120 | - | 96 | |
| 4-Chloroacetophenone | cis-[PdCl₂(Ph₂PNHpy)] | K₃PO₄·3H₂O | DMF | 100 | 15 | 96 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating a synthetic route. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction using both this compound and 4-methoxyphenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.05 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube, condenser, magnetic stirrer)
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Evacuate the tube and backfill with argon three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the tube.
-
In a separate vial, combine palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).
-
Add the catalyst/ligand mixture to the reaction tube under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with an Aryl Halide
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
4-Methoxyphenylboronic acid (1.2-1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate the flask and backfill with argon three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow and Reagent Comparison
To further clarify the experimental process and the advantages of using this compound, the following diagrams have been generated.
Conclusion
This compound presents a compelling alternative to 4-methoxyphenylboronic acid for Suzuki-Miyaura cross-coupling reactions. Its superior stability and ease of handling can lead to more reliable and reproducible synthetic outcomes. While the available data suggests comparable or, in some cases, improved yields can be achieved with the trifluoroborate salt, the choice of reagent will ultimately depend on the specific substrates, desired reaction conditions, and overall synthetic strategy. The detailed protocols provided in this guide serve as a valuable starting point for the validation and optimization of synthetic routes utilizing these important organoboron reagents.
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling with Potassium (4-Methoxyphenyl)trifluoroborate and Alternatives for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isotopic labeling using Potassium (4-Methoxyphenyl)trifluoroborate with other prominent methods for the incorporation of Fluorine-18 ([¹⁸F]), a critical radionuclide for Positron Emission Tomography (PET) imaging. The comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal labeling strategy for their specific needs in drug development and preclinical imaging.
Introduction to ¹⁸F-Labeling for PET
Positron Emission Tomography is a powerful molecular imaging technique that relies on the detection of gamma rays emitted from the annihilation of positrons released by radiotracers. Fluorine-18 is a widely used positron-emitting isotope due to its near-ideal physical and chemical properties, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images. The development of efficient and reliable methods for incorporating ¹⁸F into biomolecules is a cornerstone of PET radiopharmaceutical development.
Organotrifluoroborates have emerged as versatile precursors for ¹⁸F-labeling, offering a straightforward, one-step aqueous labeling method. This compound, with its electron-donating methoxy group, presents specific chemical properties that can influence the labeling process. This guide will compare this methodology with other leading ¹⁸F-labeling techniques.
Comparison of ¹⁸F-Labeling Methodologies
The following table summarizes the key performance indicators for this compound (as part of the aryltrifluoroborate class) and its alternatives.
| Labeling Method | Precursor Type | Radiochemical Yield (RCY) | Specific Activity (Am) | Reaction Time | Key Advantages | Key Disadvantages |
| Aryltrifluoroborates | This compound and other aryltrifluoroborate salts | 20-40% | ≥ 3 Ci/µmol | < 15 minutes | One-step aqueous labeling, no HPLC purification needed, high specific activity. | Electron-donating groups can increase solvolytic lability. |
| Silicon-Fluoride Acceptor (SiFA) | SiFA-functionalized molecules | 46 ± 1.5% | 44.4 - 62.9 GBq/µmol | ~25 minutes | One-step, room temperature labeling, cartridge-based purification. | Precursor synthesis can be complex. |
| Al-¹⁸F Complexation | NOTA-conjugated molecules | 17-80% | 45-92.5 GBq/µmol | 15-35 minutes | Simple, one-pot aqueous method, suitable for peptides and proteins. | Often requires heating, potential for lower stability of the Al-¹⁸F bond. |
| Copper-Mediated Fluorination | Boronic acids/esters | 18-91% | Up to 538 GBq/µmol | 10-20 minutes | High yields for a broad range of substrates, including electron-rich arenes. | Requires a copper mediator, may require higher temperatures. |
| Spirocyclic Iodonium Ylides (SCIDY) | Spirocyclic iodonium ylide precursors | 19.6 - 68% (RCC) | 21.5 - 1300 GBq/µmol | ~5-15 minutes | Rapid, efficient for non-activated arenes, high specific activity. | Precursor synthesis can be challenging. |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for ¹⁸F-labeling and a conceptual signaling pathway that could be studied using a PET tracer developed with these methods.
Caption: General experimental workflow for ¹⁸F-labeling using an aryltrifluoroborate precursor.
Caption: Conceptual signaling pathway studied with a PET tracer.
Experimental Protocols
¹⁸F-Labeling of this compound via Isotope Exchange
This protocol describes a general method for the aqueous ¹⁸F-labeling of aryltrifluoroborates. The electron-donating 4-methoxy group on the phenyl ring of this compound is known to enhance the rate of solvolysis, which can influence the labeling efficiency and stability of the B-F bond.[1][2]
Materials:
-
This compound
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Quaternary methylammonium (QMA) anion-exchange cartridge
-
Saline solution (0.9% NaCl)
-
Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Acetonitrile
-
Water for injection
Procedure:
-
[¹⁸F]Fluoride Trapping: Pass the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water solution through a pre-conditioned QMA cartridge to trap the [¹⁸F]fluoride.
-
Elution: Elute the [¹⁸F]fluoride from the QMA cartridge with a small volume of saline solution.
-
Labeling Reaction: In a reaction vial, combine the eluted [¹⁸F]fluoride solution with an aqueous solution of this compound.
-
Acidification: Acidify the reaction mixture to a pH of approximately 2 using HCl. This step is crucial for the formation of the stable aryltrifluoroborate anion.
-
Incubation: Gently agitate the reaction mixture at room temperature for 10-15 minutes.
-
Purification: Dilute the reaction mixture with water and pass it through a pre-conditioned SPE cartridge to trap the ¹⁸F-labeled product. Wash the cartridge with water to remove any unreacted [¹⁸F]fluoride.
-
Elution of Labeled Product: Elute the purified ¹⁸F-labeled (4-methoxyphenyl)trifluoroborate from the SPE cartridge using a suitable solvent such as acetonitrile.
-
Quality Control: Analyze the radiochemical purity and specific activity of the final product using radio-HPLC and radio-TLC.
Alternative Method: ¹⁸F-Labeling using Silicon-Fluoride Acceptors (SiFA)
This method utilizes the efficient isotopic exchange between ¹⁹F and ¹⁸F on a silicon atom.[3][4][5][6][7]
Materials:
-
SiFA-conjugated precursor molecule
-
[¹⁸F]Fluoride/[Kryptofix 2.2.2/K₂CO₃] complex in acetonitrile
-
C18 SPE cartridge
-
Ethanol
-
Water for injection
Procedure:
-
[¹⁸F]Fluoride Preparation: Prepare anhydrous [¹⁸F]fluoride by trapping on a QMA cartridge, eluting with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile, and then performing azeotropic drying.
-
Labeling Reaction: Add the anhydrous [¹⁸F]fluoride solution to the SiFA-conjugated precursor dissolved in a suitable organic solvent (e.g., acetonitrile or DMF).
-
Incubation: Let the reaction proceed at room temperature for 5-10 minutes.
-
Purification: Dilute the reaction mixture with water and pass it through a pre-conditioned C18 SPE cartridge. Wash the cartridge with water.
-
Elution: Elute the ¹⁸F-labeled product with ethanol.
-
Quality Control: Perform radio-HPLC and radio-TLC to determine radiochemical purity and specific activity.
Alternative Method: Al-¹⁸F Complexation
This method is particularly useful for labeling peptides and proteins conjugated with a NOTA chelator.[8][9][10][11][12][13]
Materials:
-
NOTA-conjugated biomolecule
-
[¹⁸F]Fluoride in saline
-
Aluminum chloride (AlCl₃) solution
-
Acetate buffer (pH 4)
-
SPE cartridge
Procedure:
-
[¹⁸F]AlF Complex Formation: In a reaction vial, mix the aqueous [¹⁸F]fluoride solution with the AlCl₃ solution in acetate buffer.
-
Labeling Reaction: Add the NOTA-conjugated biomolecule to the [¹⁸F]AlF complex solution.
-
Incubation: Heat the reaction mixture at 100-120°C for 15 minutes.
-
Purification: Purify the ¹⁸F-labeled biomolecule using an appropriate SPE cartridge.
-
Quality Control: Analyze the final product using radio-HPLC.
Conclusion
The choice of an ¹⁸F-labeling method is a critical decision in the development of PET radiopharmaceuticals. While this compound, as a representative of the aryltrifluoroborate class, offers a rapid and straightforward aqueous labeling procedure, its efficiency can be influenced by the electronic nature of substituents on the aromatic ring. The electron-donating methoxy group is expected to increase the rate of B-F bond solvolysis, a factor that requires careful consideration and optimization of reaction conditions.
Alternative methods such as SiFA, Al-¹⁸F complexation, copper-mediated fluorination, and the use of spirocyclic iodonium ylides each present a unique set of advantages and disadvantages in terms of reaction conditions, precursor availability, and achievable yields and specific activities. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their target molecule and imaging application. A thorough evaluation of each method's performance with the desired biomolecule is recommended to identify the most robust and efficient labeling strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18F-Labeling of Radiotracers Functionalized with a Silicon Fluoride Acceptor (SiFA) for Positron Emission Tomography [jove.com]
- 4. Video: 18F-Labeling of Radiotracers Functionalized with a Silicon Fluoride Acceptor SiFA for Positron Emission Tomography [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. One-step 18F-labeling of peptides for positron emission tomography imaging using the SiFA methodology | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A general [ 18 F]AlF radiochemistry procedure on two automated synthesis platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00204H [pubs.rsc.org]
- 9. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Method of 18F Radiolabeling for PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Radiofluorination using aluminum-fluoride (Al18F) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Biaryls Synthesized from Potassium (4-Methoxyphenyl)trifluoroborate
For researchers, scientists, and drug development professionals, the synthesis of high-purity biaryl compounds is a critical step in the discovery and development of new therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biaryl synthesis, and the choice of the organoboron reagent can significantly impact the purity and yield of the final product. This guide provides an objective comparison of Potassium (4-Methoxyphenyl)trifluoroborate with the more traditional 4-methoxyphenylboronic acid, supported by experimental data and detailed protocols for purity assessment.
Potassium organotrifluoroborates have emerged as highly effective alternatives to boronic acids in Suzuki-Miyaura cross-coupling reactions. Their enhanced stability to air and moisture simplifies handling and storage, addressing a key challenge associated with boronic acids, which are prone to decomposition. This guide will delve into the practical implications of this stability on the purity of the resulting biaryl compounds.
Comparative Performance: this compound vs. 4-Methoxyphenylboronic Acid
The primary advantage of using this compound lies in its superior stability, which can lead to more reproducible reaction outcomes and potentially higher purity of the final biaryl product. Boronic acids, in contrast, can undergo protodeboronation and form boroxine anhydrides, which can complicate stoichiometry and lead to the formation of impurities.
| Feature | This compound | 4-Methoxyphenylboronic Acid | Key Considerations |
| Stability & Handling | Crystalline, free-flowing solid with excellent stability to air and moisture.[1] | Can be prone to dehydration to form boroxines and protodeboronation. | Trifluoroborate's stability allows for easier and more accurate weighing and dispensing. |
| Typical Purity of Biaryl Product | High purity is expected due to the stability of the starting material. | Purity can be high, but the potential for boronic acid decomposition can introduce impurities. A synthesized batch of a similar biaryl, 4'-Methoxy[1,1'-biphenyl]-2,5-diol, showed a purity of 98.7% by HPLC.[2] | Commercial standards of related biaryls are often available at >99.8% purity.[2] |
| Common Impurities | Unreacted starting materials, catalyst residues. | Homocoupling products (e.g., 4,4'-dimethoxybiphenyl), protodeboronation products (e.g., anisole), unreacted starting materials, catalyst residues. The formation of homocoupling products is a known issue, especially in the presence of oxygen.[1][3][4][5] | Careful degassing of the reaction mixture is crucial to minimize homocoupling when using boronic acids. |
| Reaction Conditions | Typically requires a palladium catalyst, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, THF/water). | Similar to trifluoroborates, requiring a palladium catalyst and a base. | Optimization of the catalyst, ligand, base, and solvent is necessary for both reagents to achieve optimal yield and purity. |
Purity and Impurity Profile
The purity of the synthesized biaryl is paramount. The primary impurities in Suzuki-Miyaura reactions often stem from side reactions of the organoboron reagent.
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl (e.g., 4,4'-dimethoxybiphenyl from 4-methoxyphenylboronic acid). This is often promoted by the presence of oxygen in the reaction mixture.[4][5] The greater stability of potassium aryltrifluoroborates can help to minimize such side reactions.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. For 4-methoxyphenylboronic acid, this would result in the formation of anisole. This side reaction reduces the amount of the boronic acid available for the desired cross-coupling, potentially leading to incomplete conversion of the aryl halide and a more complex purification process.
-
Catalyst Residues: Palladium catalyst residues are a common impurity and their removal is critical, especially in pharmaceutical applications.
A thorough purity assessment will typically involve a combination of chromatographic and spectroscopic techniques.
Experimental Protocols
Detailed methodologies are essential for reproducible synthesis and accurate purity assessment. Below are representative experimental protocols.
Synthesis of a 4-Methoxyphenyl-containing Biaryl (Illustrative Example: 4,4'-Dimethoxybiphenyl)
This protocol is adapted from the synthesis of 4,4'-dimethoxybiphenyl and serves as a general guideline for a Suzuki-Miyaura reaction using an arylboronic acid.
Materials:
-
4-Bromoanisole (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction flask, add 4-bromoanisole, 4-methoxyphenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biaryl.
Purity Assessment Protocol
A combination of analytical techniques is recommended for a comprehensive purity assessment.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the percentage purity of the main compound and to detect and quantify any impurities.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detector at a wavelength where the biaryl and potential impurities absorb (e.g., 254 nm).
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To identify the main product and any volatile impurities by their mass-to-charge ratio and fragmentation pattern.
-
Procedure:
-
Dissolve a small sample of the purified biaryl in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS instrument.
-
The components are separated on the GC column and then ionized and detected by the mass spectrometer.
-
Compare the obtained mass spectrum with a library of known spectra to confirm the identity of the product and any impurities.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized biaryl and to assess its purity.
-
Procedure:
-
¹H NMR: Provides information about the number and types of protons in the molecule. The integration of the peaks can be used to determine the relative ratios of different components in a mixture.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Analysis: The NMR spectra of the synthesized compound should be compared with the expected spectra or with a reference standard. The absence of significant impurity peaks indicates high purity. For 4,4'-dimethoxybiphenyl, the following characteristic peaks would be expected in CDCl₃:
-
¹H NMR: δ 3.85 (s, 6H, -OCH₃), 6.95-6.97 (t, 4H, Ar-H), 7.26-7.49 (t, 4H, Ar-H).
-
¹³C NMR: δ 55.34, 114.15, 127.73, 133.47, 158.67.
-
Visualizing the Workflow and Reaction Mechanism
To better illustrate the processes involved, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for biaryl synthesis and purity assessment.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Potassium (4-Methoxyphenyl)trifluoroborate
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Potassium (4-methoxyphenyl)trifluoroborate, a common reagent in cross-coupling reactions, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established safety protocols not only protects laboratory personnel but also prevents environmental contamination.
Immediate Safety and Handling Protocols
Before proceeding with the disposal process, it is essential to be familiar with the inherent hazards of this compound. This compound is classified as a hazardous substance, known to cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Protective gloves | To prevent skin contact and irritation.[1][3] |
| Eye Protection | Safety glasses or face shield | To protect against dust particles and accidental splashes.[1] |
| Respiratory Protection | Dust respirator (e.g., N95) | To avoid inhalation of dust particles, especially when handling the solid form. |
| Body Protection | Protective clothing | To prevent contamination of personal clothing.[1][2] |
Work should be conducted in a well-ventilated area, and eyewash stations and safety showers should be readily accessible.[1]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to prevent its release into the environment and to ensure it is managed by a licensed waste disposal facility.[1]
1. Containment of Spills:
-
In the event of a spill, immediately alert personnel in the vicinity.[2]
-
For dry spills, carefully sweep or vacuum the material, avoiding the generation of dust.[1][2] Use dry clean-up procedures.[2]
-
Place the collected material into a clean, dry, and properly labeled, sealable container for disposal.[2]
-
For wet spills, absorb the material with an inert substance and place it in a labeled container.[2]
2. Waste Collection:
-
All waste containing this compound, including contaminated labware and PPE, should be collected in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
3. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.
4. Final Disposal:
-
The disposal of this compound must be carried out by an approved and licensed hazardous waste disposal company.[1]
-
Ensure that the disposal process complies with all local, state, and federal regulations.[2]
-
Do not under any circumstances discharge this chemical into drains or the environment.[1][2][4]
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when handling and disposing of this compound.
References
Personal protective equipment for handling Potassium (4-Methoxyphenyl)trifluoroborate
Essential Safety and Handling Guide for Potassium (4-Methoxyphenyl)trifluoroborate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is essential for ensuring personal safety and proper disposal.
Chemical Identifier:
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is crucial to understand its primary hazards to ensure safe handling.
Hazard Statements:
The signal word for this chemical is "Warning".[1][2]
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Target Organ: Respiratory system) |
| Data sourced from Fisher Scientific and Sigma-Aldrich Safety Data Sheets.[1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
-
Eye and Face Protection:
-
Skin Protection:
-
Wear a lab coat. A flame-resistant lab coat is recommended.[5]
-
Chemical-resistant gloves, such as nitrile gloves, must be worn.[6][7] Inspect gloves for any damage before use.
-
Ensure gloves are removed carefully to avoid skin contamination.
-
Wear fully enclosed, chemical-resistant shoes. Open-toed shoes are strictly prohibited.[5]
-
-
Respiratory Protection:
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital for the safe handling of this compound.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.[5]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Put on all required personal protective equipment (lab coat, gloves, and safety goggles).
-
Have all necessary equipment and reagents ready before starting the experiment.
2. Handling:
-
Handle the solid material carefully to avoid generating dust.[8]
-
Use only in a well-ventilated area or under a chemical fume hood.[1][8]
-
Avoid contact with skin and eyes.[8]
3. Post-Handling and Cleanup:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]
-
Decontaminate all equipment and the work area after use.
-
Contaminated clothing should be removed and washed before reuse.[1][4]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
-
In Case of Eye Contact:
-
In Case of Skin Contact:
-
In Case of Inhalation:
-
In Case of Ingestion:
-
In Case of a Spill:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Empty Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
Dispose of the rinsed containers as hazardous waste unless otherwise directed by local regulations.
-
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Potassium 4-methoxyphenyltrifluoroborate 95 192863-36-8 [sigmaaldrich.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
